3-Methyldec-3-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36969-75-2 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
3-methyldec-3-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h10H,4-9H2,1-3H3 |
InChI Key |
GPVHYJXOEMPKHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-Methyldec-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, (E)-3-Methyldec-3-ene. This document details a reliable synthetic pathway, outlines a complete characterization protocol, and presents the expected analytical data in a clear, tabular format. The synthesis section focuses on a stereoselective Wittig reaction, a cornerstone of modern organic synthesis for the creation of specific alkene isomers. The characterization section details the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing a benchmark for successful synthesis.
Synthesis of (E)-3-Methyldec-3-ene
The synthesis of (E)-3-Methyldec-3-ene can be efficiently achieved via a Wittig reaction, a powerful method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[1] To ensure the desired (E)-stereochemistry, the Schlosser modification of the Wittig reaction is proposed, which favors the formation of the trans-alkene from non-stabilized ylides.[2][3]
The overall synthetic strategy involves the reaction of heptanal (B48729) with the ylide generated from ethyltriphenylphosphonium bromide.
Proposed Synthetic Pathway: The Wittig Reaction (Schlosser Modification)
The two main components for this synthesis are:
-
Heptanal: A commercially available aldehyde.
-
Ethyltriphenylphosphonium bromide: This phosphonium salt is prepared from the reaction of triphenylphosphine (B44618) with ethyl bromide.[4]
The reaction proceeds in two main stages: the formation of the phosphonium ylide and the subsequent reaction with the aldehyde to form the alkene. The Schlosser modification involves the use of a second equivalent of strong base at low temperature to deprotonate the betaine (B1666868) intermediate, followed by a protonation step to favor the formation of the threo-betaine, which then eliminates to give the (E)-alkene.[2][3]
An alternative, though less stereoselective for the E-isomer without specific reagents, would be a Grignard-based synthesis. This would involve the reaction of a Grignard reagent (e.g., propyl magnesium bromide) with heptan-2-one, followed by dehydration of the resulting tertiary alcohol. However, this dehydration step often leads to a mixture of alkene isomers.
Experimental Protocol: Wittig Reaction (Schlosser Modification)
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise to the stirred suspension.
-
Allow the resulting deep red or orange solution, the phosphonium ylide, to stir at -78 °C for 1 hour.
Step 2: Reaction with Heptanal and Schlosser Modification
-
To the ylide solution at -78 °C, add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, during which the color will likely fade.
-
Add a second equivalent of n-BuLi at -78 °C and stir for an additional 30 minutes.
-
Introduce a proton source, such as methanol, to the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude product, which contains the desired (E)-3-Methyldec-3-ene and triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica (B1680970) gel.
-
A non-polar eluent system, such as hexanes, is typically sufficient to separate the non-polar alkene from the more polar triphenylphosphine oxide.
-
Collect the fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield (E)-3-Methyldec-3-ene as a colorless oil.
Characterization of (E)-3-Methyldec-3-ene
A thorough characterization of the synthesized product is essential to confirm its identity, purity, and stereochemistry. The following spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized molecule. Both ¹H and ¹³C NMR spectra are crucial for confirming the connectivity and stereochemistry.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.2 - 5.4 | t | 1H | =CH- (vinylic proton) |
| ~2.0 - 2.1 | q | 2H | -CH₂-CH= |
| ~1.9 - 2.0 | q | 2H | =C-CH₂-CH₂- |
| ~1.6 | s | 3H | =C-CH₃ |
| ~1.2 - 1.4 | m | 8H | -(CH₂)₄-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₃ (ethyl) |
| ~0.8 - 0.9 | t | 3H | -CH₂-CH₃ (heptyl) |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~135 - 140 | =C(CH₃)- |
| ~120 - 125 | =CH- |
| ~30 - 35 | =C-CH₂- |
| ~25 - 30 | -CH₂-CH= |
| ~22 - 32 | -(CH₂)₄- |
| ~15 - 20 | =C-CH₃ |
| ~14 | -CH₂-CH₃ (ethyl) |
| ~14 | -CH₂-CH₃ (heptyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For (E)-3-Methyldec-3-ene, the key absorptions are related to the carbon-carbon double bond and the C-H bonds. For trisubstituted alkenes, the C=C stretching peak is expected to be in the 1660-1680 cm⁻¹ range, and the out-of-plane C-H bending (wag) should appear around 800-840 cm⁻¹.[5][6]
Predicted IR Absorption Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3080 - 3010 | Medium | =C-H Stretch |
| 2955 - 2850 | Strong | C-H Stretch (Alkyl) |
| ~1670 - 1660 | Medium-Weak | C=C Stretch (Trisubstituted) |
| ~1465 | Medium | C-H Bend (CH₂) |
| ~1375 | Medium | C-H Bend (CH₃) |
| ~840 - 800 | Medium-Strong | =C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular ion peak ([M]⁺) is expected at m/z = 154. A key fragmentation pathway for alkenes is allylic cleavage, which would lead to characteristic fragment ions.[7][8]
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment Ion |
| 154 | [C₁₁H₂₂]⁺ (Molecular Ion) |
| 125 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 97 | [M - C₄H₉]⁺ (Allylic cleavage) |
| 83 | [M - C₅H₁₁]⁺ (Allylic cleavage) |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows described in this guide.
Caption: Synthesis workflow for (E)-3-Methyldec-3-ene via Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR spectrum: Alkenes [quimicaorganica.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. youtube.com [youtube.com]
3-Methyldec-3-ene stereoisomerism and nomenclature
An In-depth Technical Guide to the Stereoisomerism and Nomenclature of 3-Methyldec-3-ene
Introduction
Stereoisomerism, the study of molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations, is a cornerstone of modern chemistry.[1] Subtle differences in spatial arrangement can lead to profound changes in physical, chemical, and biological properties, a factor of critical importance in fields such as pharmacology and materials science. Within this context, understanding the specific stereochemical features of organic molecules is paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the stereoisomerism and nomenclature of this compound. It will detail the structural features that give rise to stereoisomers, explain the systematic application of the Cahn-Ingold-Prelog (CIP) priority rules for unambiguous naming, and provide a clear, visual workflow for stereochemical assignment.
Analysis of Stereogenic Elements in this compound
The potential for stereoisomerism in a molecule arises from the presence of stereogenic elements, primarily chiral centers and stereogenic double bonds. The structure of this compound is systematically analyzed below to identify these features.
Molecular Structure: CH₃-CH₂-C(CH₃)=CH-(CH₂)₅-CH₃
-
Chiral Centers: A chiral center is typically a carbon atom bonded to four different substituent groups. An analysis of the carbon backbone of this compound reveals no such centers. Carbons C3 and C4 are sp²-hybridized as part of the double bond and thus cannot be chiral centers. All other sp³-hybridized carbons in the chain are bonded to at least two identical hydrogen atoms, precluding chirality. Therefore, this compound does not exhibit enantiomerism or diastereomerism arising from chiral centers.
-
Stereogenic Double Bond: Geometric isomerism (historically known as cis-trans isomerism) can occur around a double bond due to restricted rotation.[2][3] For a double bond to be stereogenic, each carbon atom participating in the double bond must be attached to two different groups.[3][4]
-
Carbon-3 (C3): Is bonded to an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). These groups are different.
-
Carbon-4 (C4): Is bonded to a hydrogen atom (-H) and a hexyl group (-(CH₂)₅CH₃). These groups are also different.
-
Since both C3 and C4 bear two distinct substituents, the C3=C4 double bond is stereogenic, giving rise to two geometric isomers. These are designated as E and Z isomers.[5]
Methodology for Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Priority Rules
The unambiguous assignment of configuration (E or Z) to geometric isomers is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8] This system provides a standardized protocol for ranking substituents attached to each carbon of the double bond.
Protocol for Assigning Priorities:
-
Examine Directly Attached Atoms: Compare the atomic numbers of the atoms directly bonded to the double-bond carbon. The atom with the higher atomic number receives higher priority.[6][8][9]
-
Proceed Down the Chain: If the directly attached atoms are identical (a "tie"), proceed to the next atoms along each substituent chain until a point of difference is found. Priority is assigned at the first point of difference based on atomic number.[7][9]
-
Treat Multiple Bonds as Multiple Single Bonds: An atom in a double (or triple) bond is considered to be bonded to an equivalent number of similar single-bonded atoms.[6][9] For example, a C=O group is treated as a carbon bonded to two oxygen atoms.
Application of CIP Rules to this compound
The CIP rules are applied separately to the substituents on C3 and C4.
-
At Carbon-3 (C3):
-
Substituent 1: Ethyl group (-CH₂CH₃). The atom directly attached to C3 is a carbon (atomic number 6).
-
Substituent 2: Methyl group (-CH₃). The atom directly attached to C3 is a carbon (atomic number 6).
-
Tie-breaker: Since both directly attached atoms are carbon, we examine the atoms attached to them. The carbon of the ethyl group is bonded to (C, H, H). The carbon of the methyl group is bonded to (H, H, H). Comparing these lists, the carbon in the ethyl group's list gives it higher priority.
-
Result: Ethyl > Methyl.
-
-
At Carbon-4 (C4):
-
Substituent 1: Hexyl group (-(CH₂)₅CH₃). The atom directly attached to C4 is a carbon (atomic number 6).
-
Substituent 2: Hydrogen atom (-H). The atom directly attached to C4 is a hydrogen (atomic number 1).
-
Result: The hexyl group has higher priority as C (6) > H (1).
-
Data Presentation: Summary of CIP Priority Assignments
| Double Bond Carbon | Substituent | Atom Directly Attached (Atomic Number) | Priority |
| C3 | -CH₂CH₃ (Ethyl) | C (6) | High (1) |
| -CH₃ (Methyl) | C (6) | Low (2) | |
| C4 | -(CH₂)₅CH₃ (Hexyl) | C (6) | High (1) |
| -H (Hydrogen) | H (1) | Low (2) |
Nomenclature of this compound Stereoisomers
Based on the CIP priority assignments, the spatial arrangement of the high-priority groups determines the stereochemical descriptor.
-
Z Isomer: If the two higher-priority groups (one on each carbon of the double bond) are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[2][7][8] For this compound, this occurs when the ethyl group (on C3) and the hexyl group (on C4) are on the same side. The full IUPAC name is (Z)-3-Methyldec-3-ene .
-
E Isomer: If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[7][10] This occurs when the ethyl group and the hexyl group are on opposite sides. The full IUPAC name is (E)-3-Methyldec-3-ene .
Visualization of Nomenclature Workflow
The following diagram illustrates the logical process for determining the correct stereochemical name for an isomer of this compound.
Caption: Workflow for assigning E/Z nomenclature to this compound.
Conclusion
The molecule this compound serves as a clear example of geometric isomerism in a tri-substituted alkene. It lacks chiral centers, limiting its stereoisomerism to the E and Z configurations around the C3=C4 double bond. The application of the Cahn-Ingold-Prelog priority rules provides a systematic and unambiguous method for assigning the correct stereochemical descriptor—(E)-3-Methyldec-3-ene or (Z)-3-Methyldec-3-ene. For professionals in chemical research and drug development, a rigorous understanding of these principles is essential for the precise description, synthesis, and evaluation of molecular entities.
References
- 1. Stereoisomerism - Wikipedia [en.wikipedia.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Ellesmere OCR A level Chemistry - 4.1.3 (c,d) Stereoisomerism in Alkenes [sites.google.com]
- 4. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 5. E-Z isomerism - Creative Chemistry [creative-chemistry.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
The Biological Activity of 3-Methyldec-3-ene in Insects: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyldec-3-ene is a naturally occurring unsaturated aliphatic methylalkene identified as a component of the defensive secretion of the rove beetle, Deleaster dichrous. This technical guide provides a comprehensive overview of the known biological activity of this compound within the context of the complete glandular secretion. Due to the limited research on the isolated compound, this paper focuses on the activity of the entire defensive mixture, detailing its chemical composition, defensive function, and the experimental methodologies used in its characterization. This document is intended to serve as a foundational resource for researchers in chemical ecology, entomology, and those exploring natural products for potential applications in pest management or drug development.
Introduction
In the intricate world of insect chemical communication and defense, semiochemicals play a pivotal role in mediating interactions with the environment and other organisms. Among the vast array of insect-derived natural products, the defensive secretions of Staphylinidae, commonly known as rove beetles, are particularly diverse and complex. The rove beetle Deleaster dichrous possesses a sophisticated defensive system involving two pairs of abdominal glands that release a multi-component secretion upon disturbance. One of the constituents of this secretion is this compound. This document synthesizes the available scientific literature to present a detailed account of the biological activity of this compound as part of the beetle's defensive strategy.
Chemical Composition of the Defensive Secretion of Deleaster dichrous
The defensive secretion of Deleaster dichrous is a complex mixture originating from two distinct pairs of abdominal glands: the whitish glands and the red glands. This compound is a component of the secretion from the red glands.
Table 1: Chemical Composition of the Glandular Secretions of Deleaster dichrous
| Gland of Origin | Compound Class | Specific Compounds Identified |
| Whitish Glands | Iridoid Monoterpene | Iridodial (B1216469) |
| Red Glands | Quinone | p-Toluquinone |
| Aliphatic Esters | Isopropyl esters | |
| sec-Butyl esters | ||
| Unsaturated Alkene | This compound | |
| Fatty Acids and other Esters | β, γ-unsaturated C12 acids and esters |
Data compiled from Dettner, Schwinger, & Wunderle (1985).
Biological Activity and Defensive Function
The primary biological role of the glandular secretion of Deleaster dichrous is defensive. The two sets of glands work in concert to deter predators.
-
Adhesive Properties: Upon release, the iridodial from the whitish glands polymerizes in the air to form a sticky, adhesive substance. This adhesive nature is proposed to physically impede small predatory arthropods.
-
Chemical Deterrence: The red gland secretion, containing this compound, p-toluquinone, and various esters, acts as a chemical repellent. While the specific contribution of this compound to the overall defensive effect has not been isolated, quinones and other volatile compounds in insect defensive secretions are known to be irritants and toxins to other arthropods.
Bioassay Data
Quantitative bioassays on the isolated this compound have not been reported in the reviewed literature. However, a bioassay was conducted using an artificial mixture simulating the natural secretion of the red gland.
Table 2: Bioassay of Artificial Secretion Mixture on Lucilia Larvae
| Bioassay Organism | Test Substance | Observed Effect | Efficacy |
| Lucilia sp. larvae | Artificial mixture of quinones and esters | Mortality | Weak |
Source: Dettner, Schwinger, & Wunderle (1985). The original study did not provide specific mortality percentages, describing the effect as "weak" in comparison to the secretions of other related rove beetles.
Experimental Protocols
The following methodologies are based on the procedures described for the analysis of the defensive secretions of Deleaster dichrous and other rove beetles.
Collection of Glandular Secretions
-
Specimen Collection: Live specimens of Deleaster dichrous are collected from their natural habitat.
-
Stimulation of Secretion: The beetles are carefully handled with forceps to induce the discharge of the defensive secretion.
-
Sample Collection: The secreted droplets are collected directly from the abdominal tip into glass capillaries or by adsorbing onto a small piece of filter paper. For gland-specific analysis, microdissection of the whitish and red glands is performed.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The collected secretion in the glass capillary or the filter paper is extracted with a suitable solvent (e.g., dichloromethane).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the volatile components.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent) is typically used for the separation of these types of compounds.
-
Temperature Program: A programmed temperature gradient is employed, starting at a low temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to elute compounds with a wide range of boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) and with the spectra of synthetic standards for positive identification.
Bioassay Protocol: Mortality Assay on Lucilia Larvae
-
Test Arena: A small, enclosed environment such as a petri dish lined with filter paper is used.
-
Test Substance Application: A defined quantity of the artificial secretion mixture, dissolved in a volatile solvent, is applied to the filter paper. A control with only the solvent is also prepared.
-
Introduction of Test Organisms: A known number of Lucilia larvae are introduced into the petri dish after the solvent has evaporated.
-
Observation: The larvae are observed for a set period (e.g., 24 hours), and the number of dead or moribund individuals is recorded.
-
Data Analysis: Mortality rates in the treatment group are compared to the control group.
Logical and Experimental Workflows
The following diagrams illustrate the logical and experimental workflows for the study of the defensive secretion of Deleaster dichrous.
Conclusion and Future Directions
This compound is a component of the defensive secretion of the rove beetle Deleaster dichrous. The biological activity of this compound is understood within the context of the entire secretion, which functions as a chemical defense mechanism against predators. The secretion combines an adhesive component with a mixture of volatile organic compounds, including this compound, to create a multi-faceted defense.
Future research should focus on the following areas:
-
Isolation and Bioassay of this compound: To fully understand its specific contribution to the defensive cocktail, this compound should be isolated or synthesized and tested in bioassays against a range of relevant predators.
-
Mechanism of Action: Studies into the physiological and neurological effects of this compound on target organisms could reveal novel modes of action.
-
Biosynthetic Pathway: Elucidation of the biosynthetic pathway of this compound in Deleaster dichrous would provide insights into the evolution of chemical defenses in Staphylinidae.
This technical guide provides a summary of the current knowledge on the biological activity of this compound in insects. It is hoped that this will serve as a valuable resource for stimulating further research into this and other fascinating aspects of insect chemical ecology.
Potential Pheromonal Properties of 3-Methyldec-3-ene: A Technical Guide
Disclaimer: This document is a speculative guide based on the properties of structurally analogous compounds. As of the time of writing, there is no direct scientific literature identifying 3-Methyldec-3-ene as a known pheromone. The information presented herein is intended to provide a theoretical framework for researchers, scientists, and drug development professionals interested in exploring its potential bioactivity. The primary analog used for this guide is 8-methyldecan-2-yl propanoate, a known sex pheromone of the Western corn rootworm (Diabotica virgifera virgifera).
Introduction
Pheromones are chemical signals that trigger innate social responses in members of the same species. They are widely utilized in the animal kingdom for a variety of purposes, including mate attraction, aggregation, alarm signaling, and trail marking. The structural diversity of pheromones is vast, with many being hydrocarbons or their derivatives. Methyl-branched alkenes, in particular, are a class of compounds that have been identified as key components in the pheromone blends of numerous insect species.
This technical guide explores the potential pheromonal properties of this compound. While this specific compound has not been identified as a pheromone, its structural similarity to known insect pheromones, such as methyl-branched alkanes and alkenes, suggests that it could exhibit biological activity. This document provides a hypothetical framework for the synthesis, bio-evaluation, and mechanism of action of this compound, drawing on established principles and protocols from the field of chemical ecology.
Hypothetical Synthesis of this compound
The synthesis of a specific alkene isomer like this compound would require stereoselective methods to control the geometry of the double bond. A plausible synthetic route could involve a Wittig reaction or a Grignard coupling followed by elimination.
Proposed Synthetic Protocol
A potential synthetic route to this compound could be achieved via a Grignard reaction followed by a stereoselective elimination.
-
Preparation of the Grignard Reagent: 1-bromohexane (B126081) is reacted with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.
-
Reaction with Aldehyde: The Grignard reagent is then reacted with but-2-enal in a 1,4-addition (conjugate addition) fashion, using a copper(I) catalyst to favor this regioselectivity.
-
Workup and Reduction: The resulting enolate is quenched with a proton source. The ketone is then reduced to an alcohol using a reducing agent like sodium borohydride.
-
Elimination: The alcohol is then subjected to a stereoselective elimination reaction to form the desired (E) or (Z)-3-Methyldec-3-ene. The choice of elimination conditions (e.g., Martin's sulfurane for syn-elimination or a two-step process involving tosylation and elimination with a bulky base for anti-elimination) would determine the stereochemistry of the final product.
| Step | Reactants | Reagents | Product | Hypothetical Yield (%) |
| 1 | 1-bromohexane | Mg, anhydrous diethyl ether | Hexylmagnesium bromide | >95 |
| 2 | Hexylmagnesium bromide, but-2-enal | CuI (catalytic) | 3-Methyldec-3-en-2-one | 70-80 |
| 3 | 3-Methyldec-3-en-2-one | NaBH4, Methanol | 3-Methyldec-3-en-2-ol | >90 |
| 4 | 3-Methyldec-3-en-2-ol | Martin's sulfurane or TsCl/Pyridine then KOtBu | (Z) or (E)-3-Methyldec-3-ene | 60-70 |
Table 1: Hypothetical Synthesis of this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the vinylic proton, the methyl group on the double bond, and the aliphatic chain protons. The coupling constant between the vinylic protons would distinguish between the (E) and (Z) isomers. |
| ¹³C NMR | Peaks for the two sp² hybridized carbons of the double bond, the methyl carbon attached to the double bond, and the carbons of the aliphatic chain. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₂₂). Fragmentation patterns would be consistent with the proposed structure. |
| FTIR | Characteristic C=C stretching vibration for the double bond and C-H stretching vibrations for the sp² and sp³ hybridized carbons. |
Table 2: Hypothetical Spectroscopic Data for this compound.
Potential Bioactivity and Experimental Evaluation
To assess the potential pheromonal properties of this compound, a series of bioassays would be necessary. These would range from electrophysiological recordings to behavioral observations.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. A significant EAG response to this compound would indicate that the insect's olfactory receptor neurons can detect the compound.
-
Antenna Preparation: An antenna is excised from a test insect (e.g., a moth or beetle species known to use similar-sized pheromones).
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.
-
Stimulus Delivery: A purified air stream is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream.
-
Data Recording: The voltage difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation is indicative of a response.
| Compound | Concentration (µg in hexane) | Hypothetical Mean EAG Response (mV) |
| Hexane (Control) | - | 0.1 ± 0.05 |
| This compound | 10 | 0.8 ± 0.2 |
| This compound | 100 | 1.5 ± 0.3 |
| Positive Control (Known Pheromone) | 10 | 1.8 ± 0.4 |
Table 3: Hypothetical Electroantennography (EAG) Response Data.
Behavioral Bioassays
Behavioral assays are essential to determine if a compound elicits a behavioral response in an insect. These can be conducted in a laboratory setting or in the field.
-
Acclimation: Male insects are placed in a wind tunnel and allowed to acclimate to the airflow.
-
Stimulus Introduction: A filter paper treated with a specific dose of this compound is placed upwind of the insects.
-
Behavioral Observation: The behavior of the insects is observed and scored for responses such as antennal searching, wing fanning, upwind flight, and source location.
| Behavior Observed | % Responding to Control | % Responding to this compound (10 ng) | % Responding to this compound (100 ng) |
| Antennal Searching | 5 | 30 | 65 |
| Wing Fanning | 2 | 25 | 55 |
| Upwind Flight | 0 | 15 | 40 |
| Source Location | 0 | 5 | 20 |
Table 4: Hypothetical Wind Tunnel Bioassay Results.
-
Trap Preparation: Sticky traps are baited with a rubber septum loaded with a specific dose of this compound. Control traps are baited with a septum containing only the solvent.
-
Trap Deployment: Traps are placed in a grid pattern in a suitable habitat for the target insect species.
-
Data Collection: The number of target insects caught in each trap is recorded daily for a set period.
| Treatment | Mean Number of Insects Captured per Trap per Day |
| Unbaited Control | 0.5 ± 0.2 |
| This compound (100 µg) | 8.2 ± 1.5 |
| This compound (1 mg) | 15.6 ± 2.8 |
| Positive Control (Commercial Lure) | 20.1 ± 3.5 |
Table 5: Hypothetical Field Trapping Bioassay Results.
Potential Signaling Pathway
The detection of pheromones in insects is mediated by a complex olfactory signaling pathway.
Figure 1: Hypothetical olfactory signaling pathway for this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and bioassay of this compound.
Figure 2: Hypothetical synthesis workflow for this compound.
Figure 3: Bioassay workflow for determining pheromonal activity.
Conclusion
While there is currently no evidence to support the role of this compound as a pheromone, its chemical structure suggests that it warrants investigation. The protocols and hypothetical data presented in this guide provide a comprehensive framework for researchers to explore its potential bioactivity. By following a systematic approach of synthesis, electrophysiological analysis, and behavioral assays, the pheromonal properties of this compound and other novel compounds can be effectively evaluated. This could lead to the discovery of new semiochemicals with applications in pest management and our understanding of chemical communication in the natural world.
Unveiling the Presence of 3-Methyldec-3-ene in the Plant Volatilome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of 3-Methyldec-3-ene in plant volatiles. Despite extensive research into the complex bouquet of volatile organic compounds (VOCs) emitted by plants, direct evidence for the presence of this compound remains elusive in publicly available scientific literature. However, the presence of structurally related compounds, such as other C11 hydrocarbons and various methylated alkenes in certain plant families, suggests the potential for its existence. This guide provides a comprehensive overview of the analytical methodologies required to investigate and identify novel or rare volatile compounds like this compound in plant matrices. Detailed experimental protocols for sample collection, extraction, and analysis are presented, alongside a discussion of the potential ecological significance and biosynthetic pathways of related compounds.
Introduction: The Enigmatic Presence of this compound
Plant volatiles are a complex mixture of low molecular weight lipophilic compounds that play crucial roles in plant communication, defense, and reproduction. While thousands of these compounds have been identified, the complete chemical inventory of the plant volatilome is far from complete. This compound, a C11 methylated alkene, is one such compound whose natural occurrence in plants has not been definitively established.
The investigation into the presence of specific, and potentially rare, volatiles like this compound is of significant interest to researchers in various fields. For chemical ecologists, it could unveil new signaling molecules in plant-insect or plant-pathogen interactions. For natural product chemists and drug development professionals, it could represent a novel bioactive compound with potential pharmaceutical applications. This guide aims to equip researchers with the necessary knowledge and methodologies to explore the presence of this compound and other novel volatiles in the plant kingdom.
Quantitative Data on Related Hydrocarbons in Plant Volatiles
While no quantitative data for this compound in plant volatiles has been reported, studies on various plant species, particularly within the Fabaceae (legume) family, have identified a range of hydrocarbons, including alkanes and alkenes. This data, summarized in Table 1, provides a context for the potential occurrence of C11 hydrocarbons. For instance, a comprehensive study on the volatile profiles of eleven legume species identified various hydrocarbons, although specific isomers of undecene were not detailed[1][2][3]. Another study on roasted chickpeas (Cicer arietinum L.) also reported the presence of a significant hydrocarbon fraction in the volatile profile[4].
| Plant Species | Family | Compound Class | Detected Hydrocarbons (Examples) | Analytical Method | Reference |
| Various Legumes | Fabaceae | Alkanes, Alkenes | Undecane, Dodecane, Tridecane | HS-SPME-GC-MS | [1][2][3] |
| Chickpea (Cicer arietinum L.) | Fabaceae | Hydrocarbons | Not specified | HS-SPME-GC-MS | [4] |
Table 1: Examples of Hydrocarbon-Containing Volatiles Identified in the Fabaceae Family. This table is illustrative and highlights the presence of the broader chemical class to which this compound belongs. The absence of specific quantification for this compound underscores the need for targeted research.
Experimental Protocols for the Identification of Novel Plant Volatiles
The identification of a novel or rare volatile compound such as this compound requires highly sensitive and specific analytical techniques. The following section details established protocols for the collection, extraction, and analysis of plant volatiles, which can be adapted for this purpose.
Sample Collection: Capturing the Volatile Signature
The method of volatile collection is critical to obtaining a representative sample. Two primary approaches are commonly employed:
-
Static Headspace Sampling: This method involves enclosing a part of the plant (e.g., flower, leaf) in a sealed container and allowing the volatiles to equilibrate in the headspace before sampling. It is a simple and effective technique for qualitative analysis[5][6].
-
Dynamic Headspace Sampling (Purge-and-Trap): In this method, a continuous stream of purified air is passed over the plant material, and the emitted volatiles are trapped on an adsorbent material. This technique is more suitable for quantitative analysis and for detecting trace-level compounds[6][7][8][9].
Extraction of Volatile Compounds
Once collected, the volatiles need to be extracted and concentrated before analysis. Common extraction techniques include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. The adsorbed volatiles are then thermally desorbed directly into the gas chromatograph[10][11][12][13][14]. This is a widely used, sensitive, and versatile method for plant volatile analysis[15][16].
-
Steam Distillation: A classical method used for extracting essential oils. Plant material is subjected to steam, which vaporizes the volatile compounds. The resulting vapor is then condensed and the essential oil is separated from the water[17][18][19][20][21]. This method is suitable for larger quantities of plant material but may lead to thermal degradation of some compounds.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile compounds.
-
Gas Chromatography (GC): The extracted volatiles are injected into a GC system, where they are separated based on their boiling points and affinity for the stationary phase of the capillary column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern of ions. This mass spectrum serves as a "fingerprint" for identification.
Detailed GC-MS Protocol for Novel Volatile Identification:
-
Sample Preparation: Collect fresh plant material (e.g., 1-5 g of flowers or leaves) and place it in a headspace vial. For dynamic headspace sampling, place the material in a collection chamber.
-
Volatile Collection (HS-SPME):
-
Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C).
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250 °C) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating a wide range of volatiles.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually increase to a high temperature (e.g., 280 °C) to elute all compounds. A typical program might be: hold at 40 °C for 2 min, ramp to 250 °C at 5 °C/min, and hold for 5 min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
-
Compound Identification:
-
Compare the obtained mass spectra with commercial libraries (e.g., NIST, Wiley).
-
Determine the Kovats retention index (RI) by analyzing a series of n-alkanes under the same chromatographic conditions and compare it with literature values.
-
For definitive identification, synthesize an authentic standard of this compound and compare its mass spectrum and retention time with the unknown peak in the plant sample.
-
Visualizing Experimental Workflows
To provide a clear understanding of the analytical process, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.
Caption: Workflow for Plant Volatile Analysis using HS-SPME-GC-MS.
Caption: Workflow for Plant Volatile Analysis using Steam Distillation and GC-MS.
Potential Significance and Future Directions
Ecological Role
Should this compound be identified in plant volatiles, its ecological role would be a primary area of investigation. Many branched-chain alkenes in nature function as insect pheromones[22][23][24][25]. It is plausible that plants may produce this compound as a mimic of an insect pheromone to either attract pollinators or deter herbivores. The chirality of the molecule could also play a crucial role in its biological activity, as is common with many insect pheromones[26][27][28][29].
Biosynthesis
The biosynthesis of alkenes in plants is not as well understood as that of other volatile classes. It is generally accepted that they are derived from fatty acids through pathways involving elongation and decarboxylation or other modifications[30][31][32][33]. The presence of a methyl branch suggests a potential role for specific methyltransferases. Elucidating the biosynthetic pathway of this compound would require a combination of isotopic labeling studies, transcriptomics, and enzyme assays.
Conclusion
While the natural occurrence of this compound in plant volatiles remains unconfirmed, the possibility of its existence presents an exciting avenue for research. The analytical protocols detailed in this guide provide a robust framework for its detection and identification. The discovery of this compound in the plant kingdom would not only expand our knowledge of the plant volatilome but could also open doors to new applications in agriculture and medicine. Future research should focus on broad-spectrum screening of diverse plant species, particularly those known to produce unusual hydrocarbons, and on unraveling the biosynthetic pathways that lead to the formation of such unique molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Characterisation of Volatile and Fatty Acid Profiles of Legume Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Comprehensive Characterisation of Volatile and Fatty Acid Profiles of Legume Seeds [mdpi.com]
- 5. Development of a Direct Headspace Collection Method from Arabidopsis Seedlings Using HS-SPME-GC-TOF-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A laboratory high-throughput glass chamber using dynamic headspace TD-GC/MS method for the analysis of whole Brassica napus L. plantlet volatiles under cadmium-related abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS [mdpi.com]
- 16. Unbiased profiling of volatile organic compounds in the headspace of Allium plants using an in-tube extraction device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 18. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 19. Extraction Methods [edenbotanicals.com]
- 20. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 21. Steam distillation - Wikipedia [en.wikipedia.org]
- 22. Insect pheromones - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Significance of chirality in pheromone science. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Biobased production of alkanes and alkenes through metabolic engineering of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Exploiting Natural Variation to Uncover an Alkene Biosynthetic Enzyme in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Methyldec-3-ene: A Technical Overview
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Methyldec-3-ene. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the known spectroscopic behavior of its constituent functional groups: a trisubstituted alkene and an extended alkyl chain. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering a foundational understanding of the analytical characterization of similar long-chain unsaturated hydrocarbons.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These values are derived from established correlation tables and spectral data of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic H | ~5.0 - 5.5 | Triplet |
| Allylic CH₂ | ~1.9 - 2.1 | Quartet |
| Allylic CH₃ | ~1.6 - 1.8 | Singlet |
| Alkyl CH₂ | ~1.2 - 1.4 | Multiplet |
| Terminal CH₃ | ~0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary Alkene C | ~130 - 140 |
| Tertiary Alkene C | ~120 - 130 |
| Allylic CH₂ | ~30 - 40 |
| Allylic CH₃ | ~15 - 25 |
| Alkyl CH₂ | ~20 - 35 |
| Terminal CH₃ | ~14 |
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³, alkane) | 2850 - 2960 | Strong |
| C-H (sp², alkene) | 3020 - 3100 | Medium |
| C=C (alkene) | ~1650 | Medium to Weak |
| C-H bend (alkane) | 1375 - 1465 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z Value | Description |
| [M]⁺ | 154 | Molecular Ion |
| [M-CH₃]⁺ | 139 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 125 | Loss of an ethyl group |
| [M-C₄H₉]⁺ | 97 | Allylic cleavage |
| [CₙH₂ₙ₊₁]⁺ | 43, 57, 71... | Alkyl fragments |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically performed. Key parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single peaks for each unique carbon atom.[3] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. This is followed by phase and baseline correction, and integration of the signals.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a solvent that has minimal interference in the IR spectrum (e.g., CCl₄ or CS₂).[4]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[5]
-
Data Acquisition: A background spectrum of the clean salt plates or the solvent is first recorded.[6] The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[7]
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or, more commonly, as the effluent from a gas chromatograph (GC-MS) for separation from any impurities.[8]
-
Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.[8] In EI, the sample is bombarded with a high-energy electron beam, which causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.[9]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).[10]
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Infrared Spectroscopy: Characterization of Functional Groups [jove.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Investigating the Biosynthesis of 3-Methyldec-3-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyldec-3-ene is a branched, unsaturated hydrocarbon that, while not extensively studied, is presumed to be a cuticular hydrocarbon (CHC) in insects, playing a potential role in chemical communication or cuticle function. The precise biosynthetic pathway for this molecule has not been elucidated in published literature. This technical guide presents a putative biosynthetic pathway for this compound based on established principles of insect cuticular hydrocarbon biosynthesis. Furthermore, it provides a comprehensive set of experimental protocols for researchers aiming to investigate and characterize this novel pathway, from metabolite analysis to gene identification and functional characterization. This guide is intended to serve as a foundational resource for researchers in chemical ecology, biochemistry, and drug development who are interested in the biosynthesis of unique bioactive molecules.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the fatty acid synthesis pathway, a common route for the production of insect cuticular hydrocarbons.[1] The pathway likely involves a series of enzymatic steps including fatty acid synthesis with the incorporation of a methyl branch, desaturation, reduction, and final decarbonylation.
A proposed pathway is as follows:
-
Initiation with Propionyl-CoA: The synthesis is likely initiated with propionyl-CoA instead of acetyl-CoA to introduce the methyl branch at an early stage.
-
Fatty Acid Synthesis and Elongation: The initial propionyl-CoA is extended by a fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA.[2] Elongase enzymes may further extend the fatty acid chain to the desired length.[3][4] For a C11 final product after decarbonylation, the fatty acid precursor would need to be a C12 acid.
-
Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the Δ3 position of the C12 fatty acid chain.
-
Reduction to Aldehyde: The resulting 3-methyl-dodec-3-enoyl-CoA is then reduced to the corresponding aldehyde, 3-methyl-dodec-3-enal, by a fatty acyl-CoA reductase (FAR).
-
Oxidative Decarbonylation: In the final step, a cytochrome P450 enzyme from the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom and forming the final product, this compound.[5]
Below is a diagram illustrating this proposed pathway.
Quantitative Data
As the biosynthesis of this compound is not yet characterized, no specific quantitative data on enzyme kinetics or precursor concentrations is available in the literature. In a research context, the following table structure is recommended for summarizing empirically determined data.
| Parameter | Value | Units | Experimental Conditions | Reference |
| Enzyme Kinetics (Hypothetical Desaturase) | ||||
| Km for 3-Methyl-dodecanoyl-CoA | Value | µM | e.g., in vitro assay with purified enzyme | Citation |
| kcat | Value | s-1 | e.g., in vitro assay with purified enzyme | Citation |
| Metabolite Concentrations | ||||
| Intracellular pool of Propionyl-CoA | Value | nmol/g tissue | e.g., LC-MS analysis of oenocytes | Citation |
| Titer of this compound | Value | ng/insect | e.g., GC-MS analysis of cuticular extract | Citation |
Experimental Protocols for Pathway Elucidation
Elucidating a novel biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. The following protocols provide a roadmap for investigating the biosynthesis of this compound.
Extraction and Analysis of Cuticular Hydrocarbons
Objective: To confirm the presence of this compound and other CHCs in the target organism.
Methodology:
-
Sample Collection: Collect individuals of the target insect species.
-
Extraction: Submerge the insects (either whole or specific body parts) in a non-polar solvent such as hexane (B92381) for 5-10 minutes to extract the cuticular lipids.[6]
-
Internal Standard: Add an internal standard (e.g., n-octadecane) of a known concentration to the extract for quantification.
-
Sample Preparation: Evaporate the solvent under a gentle stream of nitrogen and redissolve the residue in a small, known volume of hexane.
-
GC-MS Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A typical program would be an initial temperature of 50°C, ramped to 320°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Compound Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard.
Isotopic Labeling Studies
Objective: To trace the metabolic precursors of this compound.
Methodology:
-
Precursor Selection: Choose isotopically labeled precursors such as [1-13C]acetate, [1-13C]propionate, or deuterated fatty acids.[9][10]
-
Administration: Introduce the labeled precursor to the insects, either through diet or microinjection.
-
Incubation: Allow sufficient time for the labeled precursor to be incorporated into the biosynthetic pathways.
-
CHC Extraction and Analysis: Extract the CHCs as described in Protocol 3.1 and analyze them by GC-MS.
-
Mass Shift Analysis: Look for an increase in the molecular ion and characteristic fragment ions of this compound in the mass spectrum, corresponding to the incorporation of the isotopic label.[11][12] This will provide evidence for the origin of the carbon backbone.
Identification of Candidate Genes
Objective: To identify genes encoding the enzymes involved in the biosynthetic pathway.
Methodology:
-
Tissue Dissection: Dissect the oenocytes, the primary site of CHC synthesis in many insects.
-
RNA Extraction and Sequencing (RNA-Seq): Extract total RNA from the oenocytes and perform RNA-sequencing to obtain the transcriptome.
-
Bioinformatic Analysis:
-
Assemble the transcriptome and predict open reading frames (ORFs).
-
Annotate the predicted proteins by searching for homologs of known fatty acid synthases, elongases, desaturases, fatty acyl-CoA reductases, and CYP4G enzymes from other insect species using BLAST or similar tools.
-
Perform differential gene expression analysis if comparing different conditions (e.g., developmental stages, sexes) that show variations in this compound production.
-
Functional Characterization of Candidate Genes
Objective: To confirm the function of the identified candidate genes.
Methodology (RNA Interference - RNAi):
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to the target candidate gene.
-
dsRNA Injection: Inject the dsRNA into the insects to induce gene knockdown. A control group should be injected with a non-specific dsRNA (e.g., from GFP).
-
Phenotypic Analysis: After a few days, extract and analyze the CHC profile by GC-MS as described in Protocol 3.1. A significant reduction or absence of this compound in the treated group compared to the control group indicates the involvement of the target gene in its biosynthesis.
Methodology (Heterologous Expression):
-
Gene Cloning: Clone the full-length coding sequence of the candidate gene into an appropriate expression vector (e.g., for E. coli or Saccharomyces cerevisiae).[13][14]
-
Heterologous Expression: Transform the expression vector into the host organism and induce protein expression.[15][16]
-
Enzyme Assays:
-
Prepare cell lysates or purified protein.
-
Provide the hypothesized substrate (e.g., for a desaturase, this would be 3-methyl-dodecanoyl-CoA) and necessary co-factors.
-
Analyze the reaction products by GC-MS to confirm the enzymatic conversion.
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the complete elucidation of the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound represents an intriguing and uncharacterized metabolic pathway. Based on the extensive knowledge of insect cuticular hydrocarbon synthesis, a plausible route involving fatty acid synthesis with methyl-branching, desaturation, reduction, and decarbonylation is proposed. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to rigorously investigate and ultimately elucidate the complete biosynthetic pathway of this unique molecule. The successful characterization of this pathway will not only contribute to our fundamental understanding of insect biochemistry and chemical ecology but may also open avenues for the biotechnological production of novel branched alkenes for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. The fatty acid elongase gene family in the brown planthopper, Nilaparvata lugens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rose-ibadai.repo.nii.ac.jp [rose-ibadai.repo.nii.ac.jp]
- 8. GC-MS analysis of cuticular lipids in recent and older scavenger insect puparia. An approach to estimate the postmortem interval (PMI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-depth Technical Guide: Olfactory Response of Insects to 3-Methyldec-3-ene
This absence of specific data precludes the creation of a detailed technical guide as initially requested. Quantitative data on insect responses, such as electroantennography (EAG) recordings, behavioral assay results, and dose-response curves, are not available in the published literature for 3-methyldec-3-ene. Consequently, it is not possible to provide summarized data tables, detailed experimental protocols, or diagrams of associated signaling pathways.
The current body of scientific knowledge on insect olfaction is vast and covers a wide range of chemical compounds, including various hydrocarbons, alkenes, and methyl-branched molecules that serve as pheromones, kairomones, and allomones. However, this compound has not been a specific focus of these investigations.
While general principles of insect olfactory signaling are well-established, involving odorant-binding proteins (OBPs), olfactory receptors (ORs), and downstream signal transduction cascades, the specific components and mechanisms activated by this compound remain unknown. Without experimental data, any depiction of a signaling pathway would be purely speculative and not grounded in scientific evidence.
Future Research Directions:
The lack of information on the olfactory effects of this compound presents an opportunity for novel research. Future studies could explore the following:
-
Electrophysiological Screening: Employing techniques such as electroantennography (EAG) and single-sensillum recording (SSR) to screen various insect species for responses to this compound. This would help identify which species, if any, are capable of detecting this compound.
-
Behavioral Assays: Conducting behavioral experiments, such as olfactometer and wind tunnel assays, to determine if this compound elicits attraction, repulsion, or other behavioral responses in insects.
-
Identification of Olfactory Receptors: Utilizing techniques like heterologous expression systems to identify specific olfactory receptors that may be tuned to this compound.
-
Field Trials: If laboratory assays show promising results, conducting field trials to assess the potential of this compound as a lure or repellent for pest management applications.
Given the current state of research, we are unable to provide the requested in-depth technical guide. We recommend that researchers interested in this specific compound consider initiating primary research to fill this knowledge gap. We would be pleased to assist in searching for information on structurally similar compounds that may offer insights into the potential olfactory activity of this compound.
Methodological & Application
Stereoselective Synthesis of (E/Z)-3-Methyldec-3-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (E) and (Z) isomers of 3-Methyldec-3-ene. The synthesis of specific stereoisomers of unsaturated aliphatic chains is a critical process in the development of pharmaceuticals and other bioactive molecules, where the geometry of a double bond can significantly influence biological activity.
The protocols herein describe two powerful olefination methodologies: the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of the (E)-isomer and the Still-Gennari modification of the HWE reaction for the synthesis of the (Z)-isomer. These methods offer high stereoselectivity and are widely applicable in organic synthesis.
Overview of Synthetic Strategies
The synthesis of this compound is achieved through the coupling of a seven-carbon aldehyde (heptanal) with a four-carbon phosphorus-stabilized nucleophile. The stereochemical outcome of the reaction is controlled by the choice of the phosphorus reagent and reaction conditions.
-
(E)-3-Methyldec-3-ene: Synthesized via the Horner-Wadsworth-Emmons reaction, which generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2]
-
(Z)-3-Methyldec-3-ene: Synthesized using the Still-Gennari olefination, a modification of the HWE reaction that employs phosphonates with electron-withdrawing groups to kinetically favor the formation of the (Z)-alkene.[3][4][5]
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis of each isomer.
Table 1: Synthesis of (E)-3-Methyldec-3-ene via Horner-Wadsworth-Emmons Reaction
| Parameter | Value |
| Reactant 1 | Heptanal (B48729) |
| Reactant 2 | Triethyl 2-phosphonobutane |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (B95107) (THF), anhydrous |
| Reaction Temperature | 0 °C to room temperature |
| Expected Yield | 80-95% |
| Expected (E/Z) Ratio | >95:5 |
Table 2: Synthesis of (Z)-3-Methyldec-3-ene via Still-Gennari Olefination
| Parameter | Value |
| Reactant 1 | Heptanal |
| Reactant 2 | Bis(2,2,2-trifluoroethyl) 2-phosphonobutane |
| Base | Potassium bis(trimethylsilyl)amide (KHMDS) |
| Additive | 18-crown-6 (B118740) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Reaction Temperature | -78 °C |
| Expected Yield | 75-90% |
| Expected (Z/E) Ratio | >95:5 |
Experimental Protocols
Synthesis of (E)-3-Methyldec-3-ene (Horner-Wadsworth-Emmons Reaction)
This protocol describes the synthesis of (E)-3-Methyldec-3-ene from heptanal and triethyl 2-phosphonobutane.
Materials:
-
Triethyl 2-phosphonobutane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Heptanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Argon or nitrogen gas supply
Procedure:
-
To a dry, argon-flushed round-bottom flask, add sodium hydride (1.2 equivalents).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl 2-phosphonobutane (1.1 equivalents) in anhydrous THF to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add heptanal (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure (E)-3-Methyldec-3-ene.
Synthesis of (Z)-3-Methyldec-3-ene (Still-Gennari Olefination)
This protocol details the synthesis of (Z)-3-Methyldec-3-ene using the Still-Gennari conditions for high Z-selectivity.[4][6]
Materials:
-
Bis(2,2,2-trifluoroethyl) 2-phosphonobutane
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (solution in THF)
-
Heptanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Argon or nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
To a dry, argon-flushed round-bottom flask, add bis(2,2,2-trifluoroethyl) 2-phosphonobutane (1.2 equivalents) and 18-crown-6 (1.2 equivalents).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 equivalents) to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure (Z)-3-Methyldec-3-ene.
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Synthesis of (E)-3-Methyldec-3-ene via HWE.
Caption: Synthesis of (Z)-3-Methyldec-3-ene via Still-Gennari.
Caption: General experimental workflow for olefination.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction - NROChemistry [nrochemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
Application Notes and Protocols: Synthesis of 3-Methyldec-3-ene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the trisubstituted alkene, 3-Methyldec-3-ene, utilizing the Wittig reaction. This olefination method is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.
Introduction
The Wittig reaction is a highly valuable transformation in organic chemistry for the synthesis of alkenes. The reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent). A key advantage of this method is the specific placement of the double bond at the location of the original carbonyl group. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. For the synthesis of this compound, a trisubstituted alkene, a non-stabilized ylide is required, which typically favors the formation of the (Z)-isomer, although mixtures of (E) and (Z)-isomers are common, particularly when using ketones.
The synthesis of this compound proceeds via the reaction of 2-butanone (B6335102) with the ylide generated from hexyltriphenylphosphonium bromide.
Reaction Scheme
Experimental Protocols
Part 1: Synthesis of Hexyltriphenylphosphonium Bromide
This protocol outlines the preparation of the necessary phosphonium (B103445) salt precursor for the Wittig reagent.
Materials:
-
Triphenylphosphine (B44618) (PPh₃)
-
Toluene (B28343) or Acetonitrile (B52724) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile under an inert atmosphere.
-
Add 1-bromohexane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated hexyltriphenylphosphonium bromide by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum to obtain a white, crystalline solid. The product should be stored in a desiccator.
Part 2: Synthesis of this compound via Wittig Reaction
This protocol details the formation of the ylide and the subsequent reaction with 2-butanone.
Materials:
-
Hexyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
2-Butanone
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath or dry ice/acetone bath
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add hexyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C using an appropriate cooling bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the suspension via syringe. The formation of the ylide is indicated by a color change, typically to a deep red or orange.
-
Stir the mixture at the same temperature for 1-2 hours to ensure complete ylide formation.
-
Slowly add a solution of 2-butanone (1.0 eq) in anhydrous THF to the ylide solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Part 3: Purification
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be challenging to remove completely.
-
Crystallization/Precipitation: Triphenylphosphine oxide can sometimes be removed by crystallization from a nonpolar solvent like hexane (B92381) or a mixture of hexane and diethyl ether at low temperatures. The desired alkene, being less polar, will remain in solution.[1][2]
-
Column Chromatography: If crystallization is not effective, the crude product can be purified by column chromatography on silica (B1680970) gel using a nonpolar eluent (e.g., hexane or petroleum ether).
-
Complexation: Triphenylphosphine oxide can be precipitated as a complex with metal salts like zinc chloride or magnesium chloride.[3][4]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Wittig synthesis of a trisubstituted alkene from a ketone and a non-stabilized ylide. Please note that specific yields and E/Z ratios for this compound may vary and should be determined experimentally.
| Parameter | Condition/Value | Reference/Note |
| Phosphonium Salt | Hexyltriphenylphosphonium bromide | Synthesized from triphenylphosphine and 1-bromohexane. |
| Carbonyl Compound | 2-Butanone | Commercially available. |
| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base is required for deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are crucial for the reaction.[5] |
| Reaction Temperature | -78 °C to room temperature | Low temperature for ylide formation, then warming for reaction. |
| Reaction Time | 12 - 24 hours | Reaction times can vary depending on the specific substrates. |
| Typical Yield | 60 - 85% | Yields are generally good for non-stabilized ylides.[5] |
| Expected E/Z Ratio | Mixture, typically Z-isomer favored | Non-stabilized ylides reacting with ketones often give a mixture of stereoisomers.[6] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reactants and Products
This diagram illustrates the key bond-forming and bond-breaking events in the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Gas Chromatography Method for the Analysis of 3-Methyldec-3-ene
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of 3-Methyldec-3-ene using gas chromatography (GC). The protocol outlines sample preparation, instrumentation, and data analysis procedures. This application note is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development requiring accurate and reproducible quantification of this compound and its isomers.
Introduction
This compound is a volatile organic compound of interest in various fields, including chemical synthesis and pharmaceutical development. Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. This method has been developed to provide a robust and reliable protocol for the analysis of this compound, ensuring high resolution and accurate quantification.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate GC analysis. The following protocol is recommended:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane (B92381) or pentane.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Dilution:
-
Accurately weigh or measure the sample containing this compound.
-
Dilute the sample with the chosen solvent to a concentration that falls within the calibration range. A simple "dilute and shoot" approach is often sufficient for liquid samples.[1] For solid samples, dissolve a known quantity in a suitable solvent.[2]
-
Ensure the final solution is clear and free of particulate matter. If necessary, filter the sample through a 0.45 µm syringe filter.
-
Gas Chromatography (GC) Method
The following GC parameters are recommended for the analysis of this compound. A Flame Ionization Detector (FID) is suitable for the detection of hydrocarbons.[3][4]
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | |
| Stationary Phase | Non-polar; e.g., 5% Phenyl Methylpolysiloxane (or similar to DB-5/HP-5) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | |
| Injection Mode | Split (Split ratio 50:1) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 220 °C |
| Final Hold Time | 5 minutes |
| Detector (FID) | |
| Temperature | 280 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (Constant Flow) |
Note: The temperature program is designed based on the estimated boiling point of this compound, which is expected to be slightly lower than its straight-chain isomer, 1-undecene (B165158) (boiling point ~192-193 °C).
Data Presentation
Quantitative data should be summarized for clear comparison. The following table provides an example of how to present the results for calibration standards.
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Retention Time (min) | Peak Area |
| 1 | 10.52 | 15000 |
| 5 | 10.52 | 75000 |
| 10 | 10.51 | 152000 |
| 25 | 10.51 | 380000 |
| 50 | 10.50 | 760000 |
| 100 | 10.50 | 1530000 |
Visualization of Workflows
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is illustrated in the following diagram.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Methyldec-3-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyldec-3-ene. Due to the absence of a publicly available mass spectrum for this specific compound, this note outlines a predicted fragmentation pathway based on established principles of mass spectrometry for unsaturated hydrocarbons. Furthermore, a comprehensive, generalized protocol for the analysis of volatile organic compounds (VOCs) such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. This document is intended to guide researchers in the identification and characterization of this and structurally similar compounds.
Predicted Mass Spectrometry Fragmentation Pattern
Electron ionization of this compound (C₁₁H₂₂) will lead to the formation of a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 154. This molecular ion is expected to be of low to moderate abundance due to the susceptibility of the molecule to fragmentation upon ionization. The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. The double bond and the methyl branch at the C3 position are key features influencing the fragmentation cascade.
The primary fragmentation pathways are predicted to be allylic and vinylic cleavages, as well as rearrangements.
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Type of Cleavage | Predicted Relative Abundance |
| 154 | [C₁₁H₂₂]⁺˙ | Molecular Ion | Low to Moderate |
| 125 | [C₉H₁₇]⁺ | Loss of an ethyl radical (C₂H₅) | Moderate |
| 97 | [C₇H₁₃]⁺ | Loss of a butyl radical (C₄H₉) | High |
| 83 | [C₆H₁₁]⁺ | Allylic cleavage | High (likely base peak) |
| 69 | [C₅H₉]⁺ | Allylic cleavage | High |
| 55 | [C₄H₇]⁺ | Rearrangement and cleavage | Moderate to High |
| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |
Fragmentation Pathway Diagram
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound and similar volatile organic compounds. Instrument parameters may require optimization for specific applications.
1. Sample Preparation
-
For liquid samples, dilute an appropriate volume of the sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane). The final concentration should be in the range of 1-10 µg/mL.
-
For solid or semi-solid matrices, utilize headspace or purge-and-trap techniques to extract the volatile components.
2. Gas Chromatography (GC) Conditions
| Parameter | Value |
| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial: 50 °C (hold for 2 min) |
| Ramp: 10 °C/min to 280 °C | |
| Final hold: 5 min at 280 °C |
3. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-400 |
| Scan Speed | 1000 amu/s |
| Solvent Delay | 3 minutes (to prevent filament damage from the solvent) |
GC-MS Workflow
The following diagram outlines the general workflow for the GC-MS analysis of volatile compounds.
Caption: General workflow for GC-MS analysis.
Data Interpretation
The identification of this compound in a sample would be based on a combination of its retention time from the GC and the comparison of its acquired mass spectrum with the predicted fragmentation pattern detailed in this note. Confirmation would ideally involve comparison with a reference standard. The relative abundances of the fragment ions can provide structural information and aid in distinguishing it from its isomers.
Conclusion
This application note provides a predictive framework for the mass spectrometric fragmentation of this compound and a standardized protocol for its analysis via GC-MS. While the fragmentation pattern is theoretical, it is based on well-established principles and serves as a valuable guide for researchers working on the identification and characterization of this and related unsaturated hydrocarbons. Experimental verification using a pure standard is recommended for definitive identification.
Application Notes and Protocols for Electroantennography (EAG) with 3-Methyldec-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile and semi-volatile compounds.[1] This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid screening tool for identifying biologically active compounds, such as pheromones and other semiochemicals.[1] These application notes provide a detailed protocol for conducting EAG experiments with 3-Methyldec-3-ene, a branched alkene that may serve as a semiochemical for various insect species, particularly within groups known to use hydrocarbons for chemical communication, such as certain beetles (Coleoptera) and parasitic wasps (Hymenoptera).
The protocol outlines procedures for insect preparation, stimulus delivery of this compound, data acquisition, and analysis. Given the lack of specific data for this compound's biological activity, this protocol is based on established general EAG methodologies for volatile organic compounds and the known physicochemical properties of similar long-chain alkenes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and repeatable stimulus preparation and delivery in EAG assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ | PubChem CID: 544068[2] |
| Molecular Weight | 154.29 g/mol | PubChem CID: 544068[2] |
| Boiling Point (Estimated) | 180-190 °C | Estimated based on similar C11 alkenes. |
| Vapor Pressure (Estimated) | Low to moderate | Long-chain alkenes exhibit lower volatility compared to shorter-chain compounds. |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), mineral oil). Insoluble in water.[3] | General property of long-chain alkenes.[3] |
Experimental Protocol
This protocol provides a step-by-step guide for performing EAG with this compound.
Materials and Reagents
-
Test Insect: A suitable insect species for this protocol would be one known to respond to branched alkanes as semiochemicals. Potential candidates include species from the family Cerambycidae (longhorned beetles) or parasitic wasps from the superfamily Chalcidoidea, as many species in these groups utilize cuticular hydrocarbons for chemical communication.
-
This compound: High purity grade (>95%).
-
Solvent: High-purity hexane or paraffin (B1166041) oil.
-
Saline Solution: Insect saline solution (e.g., Ringer's solution) appropriate for the chosen insect species.
-
Electrodes:
-
Recording electrode: Glass capillary micropipette filled with saline solution.
-
Reference electrode: Glass capillary micropipette filled with saline solution.
-
Silver wires (Ag/AgCl) for insertion into the micropipettes.
-
-
EAG System:
-
Micromanipulators
-
Amplifier (DC or AC/DC)
-
Data acquisition system (e.g., computer with appropriate software)
-
Air stimulus controller for precise delivery of odorants.
-
-
Dissection Tools: Fine-tipped forceps, micro-scissors, petri dish with wax or silicone elastomer.
-
Stimulus Delivery System:
-
Pasteur pipettes
-
Filter paper strips
-
Purified, humidified air source.
-
Insect Preparation
-
Immobilization: Anesthetize the insect by cooling it on ice or with a brief exposure to CO₂.
-
Mounting: Secure the insect onto a mounting stage (e.g., a wax-filled petri dish) using dental wax or modeling clay. The head and antennae should be easily accessible.
-
Antenna Preparation:
-
Excise one antenna at the base (scape) using micro-scissors.
-
Mount the excised antenna between the two electrodes.
-
Alternatively, for whole-insect preparations, immobilize the head and carefully position the electrodes on the antenna.
-
Electrode Placement
-
Recording Electrode: Insert the tip of the recording electrode into the distal end of the antenna.
-
Reference Electrode: Insert the tip of the reference electrode into the base of the antenna (scape).
-
Ensure good electrical contact between the electrode tips and the antennal hemolymph. A small amount of conductive gel can be used if necessary.
Stimulus Preparation and Delivery
-
Serial Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (hexane or paraffin oil). A typical range would be from 0.01 µg/µL to 100 µg/µL.
-
Loading the Stimulus Cartridge:
-
Apply a known volume (e.g., 10 µL) of the this compound solution onto a small strip of filter paper.
-
Allow the solvent to evaporate for a few seconds.
-
Insert the filter paper into a clean Pasteur pipette.
-
-
Control: Prepare a control cartridge containing only the solvent.
-
Delivery:
-
Position the tip of the stimulus pipette near the antenna, within the continuous stream of purified, humidified air flowing over the preparation.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette to introduce the odorant into the airstream.
-
Maintain a constant airflow over the antenna throughout the experiment to avoid mechanical stimulation.
-
Data Acquisition
-
Recording: Record the electrical potential difference between the recording and reference electrodes using the EAG system.
-
Stimulation Protocol:
-
Begin with a puff of the solvent control to establish a baseline response.
-
Present the different concentrations of this compound in ascending order.
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.
-
Present the solvent control periodically throughout the experiment to monitor the stability of the preparation.
-
-
Replication: Replicate the experiment on multiple individuals (typically 8-10) to ensure the reliability of the results.
Data Analysis
-
Measurement: Measure the peak amplitude of the negative voltage deflection for each stimulus presentation.
-
Normalization: To account for variations in antennal responsiveness between preparations, normalize the responses. This can be done by expressing the response to this compound as a percentage of the response to a standard reference compound or by subtracting the response to the solvent control.
-
Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine if there are significant differences in the responses to different concentrations of this compound and the solvent control.
Experimental Workflow Diagram
Caption: Experimental workflow for electroantennography with this compound.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a generalized olfactory signaling pathway that would be activated upon the binding of this compound to an olfactory receptor.
Caption: Generalized olfactory signal transduction pathway in an insect olfactory sensory neuron.
Conclusion
This document provides a comprehensive protocol for conducting electroantennography experiments with this compound. By following these detailed steps, researchers can effectively screen for the olfactory activity of this compound in various insect species. The provided diagrams offer a clear visualization of the experimental workflow and the underlying biological signaling pathway. Successful application of this protocol will contribute to a better understanding of the role of branched alkenes in insect chemical communication and may aid in the development of novel pest management strategies.
References
Application Notes: Field Trial Design for 3-Methyldec-3-ene as an Insect Lure
Introduction
Semiochemicals, such as pheromones and kairomones, are pivotal in insect communication and are increasingly utilized in pest management for monitoring and controlling insect populations.[1][2] The development of synthetic lures that mimic these natural chemical signals offers an environmentally benign approach to pest control.[3] 3-Methyldec-3-ene is a candidate semiochemical for evaluation as a lure. This document outlines the protocols for a field trial designed to test the efficacy of this compound as a lure for a target insect species. The success of such a trial hinges on a well-conceived experimental design, careful implementation, and rigorous data analysis.[1][4]
Objective
The primary objective of this field trial is to evaluate the attractiveness of this compound to a target insect species under field conditions. This will be achieved by comparing the number of target insects captured in traps baited with this compound to the number captured in unbaited control traps.
Secondary objectives include:
-
Determining the optimal concentration of this compound for attraction.
-
Evaluating the performance of different trap designs in conjunction with the lure.[5][6][7]
-
Assessing the longevity and field stability of the lure.[8]
Target Audience
These application notes and protocols are intended for researchers, scientists, and professionals involved in the development and evaluation of insect lures and pest management strategies.
Experimental Protocols
1. Materials and Equipment
-
Lure Preparation:
-
This compound (synthesis grade)
-
Solvent (e.g., hexane)
-
Controlled-release dispensers (e.g., rubber septa, polyethylene (B3416737) vials)[5]
-
Personal Protective Equipment (PPE): disposable gloves, safety glasses.[9]
-
-
Trapping:
-
Data Collection:
-
Field notebook or electronic data capture device.
-
Collection vials for insect specimens.
-
Labels for vials.
-
-
Safety:
-
Review the Safety Data Sheet (SDS) for this compound and any solvents used.[9]
-
2. Experimental Design
A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of environmental variability.[3][6]
-
Treatments:
-
Treatment 1 (T1): Trap with this compound lure (e.g., 1 mg loading dose).
-
Treatment 2 (T2): Trap with this compound lure (e.g., 10 mg loading dose).
-
Control (C): Trap with a dispenser containing only the solvent (or no dispenser).[6]
-
-
Replication: Each treatment should be replicated at least four times.
-
Blocking: The experimental site should be divided into blocks, with each block containing one replicate of each treatment. This helps to account for spatial variation in the environment.
3. Site Selection and Trap Placement
-
Select a site where the target insect species is known to be present.
-
Traps within a block should be placed in a line or grid pattern, with a minimum distance of 20 meters between traps to avoid interference.[8]
-
The distance between blocks should be at least 100 meters.
-
Trap height should be consistent and appropriate for the target insect's flight behavior.[3][5] For example, traps can be hung at 1.5 meters from the ground.[6]
4. Lure Preparation and Deployment
-
Work in a well-ventilated area and wear appropriate PPE when handling semiochemicals.[9]
-
Prepare the lures by loading the desired amount of this compound onto the dispensers.
-
The lure should be placed inside the trap according to the manufacturer's instructions.
-
Handle lures with clean disposable gloves to prevent contamination.[9]
5. Data Collection
-
Traps should be checked at regular intervals (e.g., weekly).[8]
-
For each trap, record the following information:
-
Date and time of collection.
-
Trap ID and location (GPS coordinates).
-
Number of target insects captured.
-
Number of non-target insects captured (optional, but useful for assessing specificity).[6]
-
Any observations on trap condition or environmental factors.
-
-
Collected insects should be preserved for later identification and verification.
6. Data Analysis
-
The primary data to be analyzed will be the mean number of target insects captured per trap per collection interval for each treatment.
-
Analysis of Variance (ANOVA) is an appropriate statistical method to determine if there are significant differences in capture rates between the treatments.
-
If the ANOVA result is significant, a post-hoc test (e.g., Tukey's HSD) can be used to make pairwise comparisons between treatments.
Data Presentation
Table 1: Hypothetical Mean Trap Captures of Target Insect Species
| Treatment | Lure Loading Dose | Mean Captures (± SE) per Week | Total Captures |
| T1 | 1 mg this compound | 25.4 ± 3.1 | 1016 |
| T2 | 10 mg this compound | 42.8 ± 5.7 | 1712 |
| Control | Solvent only | 2.1 ± 0.5 | 84 |
Table 2: ANOVA Results for Hypothetical Trap Capture Data
| Source of Variation | Degrees of Freedom (df) | Sum of Squares (SS) | Mean Square (MS) | F-statistic | P-value |
| Treatment | 2 | 12845.6 | 6422.8 | 35.8 | <0.001 |
| Block | 3 | 987.2 | 329.1 | 1.8 | 0.18 |
| Error | 6 | 1076.4 | 179.4 | ||
| Total | 11 | 14909.2 |
Mandatory Visualization
Caption: Workflow for the field trial of this compound as an insect lure.
References
- 1. Arthropod Surveillance Programs: Basic Components, Strategies, and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Trials & Tribulations of Lure & Trap Testing [insectslimited.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the Use of Semiochemical-Based Traps for Efficient Monitoring of Popillia japonica (Coleoptera: Scarabaeidae): Validation of a Volumetric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semiochemical.com [semiochemical.com]
Application Notes and Protocols for the Formulation of 3-Methyldec-3-ene in Slow-Release Dispensers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyldec-3-ene is a volatile organic compound that has been identified as a semiochemical, potentially acting as a pheromone in various insect species. The effective use of such compounds in pest management strategies, such as mating disruption or mass trapping, relies on their controlled release into the environment over a prolonged period.[1][2] This document provides detailed application notes and protocols for the formulation of this compound into slow-release dispensers, methods for evaluating their release kinetics, and presents illustrative data.
The primary challenge in deploying semiochemicals is their volatility and susceptibility to environmental degradation from factors like UV light and oxidation.[1][3][4] Slow-release dispensers are designed to protect the active compound and ensure a consistent release rate, thereby extending the field life and efficacy of the lure.[1][3] This document will focus on a solid polymer matrix dispenser as a common and adaptable formulation strategy.
Formulation Strategies for Slow-Release Dispensers
A variety of materials and methods can be employed to create slow-release dispensers for semiochemicals. The choice of formulation depends on the target insect, environmental conditions, required release rate, and desired field longevity.
1. Solid Matrix Dispensers: These involve incorporating the semiochemical into a solid polymer matrix. The release of the active ingredient occurs through diffusion from the matrix.
-
Advantages: Simple to manufacture, can be produced in various shapes and sizes, and offers good protection to the semiochemical.
-
Disadvantages: Release rates can sometimes be inconsistent and may not be zero-order (i.e., the release rate may decrease over time as the concentration of the semiochemical in the dispenser decreases).[3]
-
Common Polymers: Polyethylene (B3416737), polyvinyl chloride (PVC), rubber, and biodegradable polymers.
2. Reservoir-Based Dispensers: These dispensers consist of a reservoir containing the liquid semiochemical and a permeable membrane or a capillary tube through which the compound is released.
-
Advantages: Can provide a more consistent, zero-order release rate.
-
Disadvantages: Can be more complex and expensive to manufacture. The risk of leakage can be a concern.
3. Microencapsulation: The semiochemical is encapsulated within microscopic polymer capsules. These can be formulated as a sprayable suspension.
-
Advantages: Provides excellent protection to the active ingredient, allows for uniform application over a large area, and can be designed for release triggered by specific environmental cues.[4]
-
Disadvantages: The manufacturing process can be complex, and the release kinetics can be highly dependent on the capsule wall material and thickness.
4. Sprayable Formulations: These are typically composed of a biodegradable liquid matrix in which the semiochemical is dissolved.[3]
-
Advantages: Easy to apply over large areas.
-
Disadvantages: The protective properties for the semiochemical may be less robust compared to other methods, leading to a shorter field life.
Experimental Protocols
This section details the protocols for preparing a solid matrix dispenser and evaluating the release rate of this compound.
Protocol 1: Preparation of a Solid Polymer Matrix Dispenser
Objective: To prepare a polyethylene-based solid matrix dispenser containing this compound.
Materials:
-
Low-density polyethylene (LDPE) beads
-
This compound (analytical standard)
-
Inert solvent (e.g., hexane)
-
Glass vials with screw caps
-
Heating block or oven
-
Molding press or custom molds
-
Analytical balance
Methodology:
-
Preparation of the Polymer-Pheromone Mixture:
-
Weigh a precise amount of LDPE beads into a glass vial.
-
In a separate vial, prepare a solution of this compound in a minimal amount of hexane.
-
Add the this compound solution to the LDPE beads.
-
Gently mix the contents to ensure even coating of the beads.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Molding the Dispenser:
-
Transfer the pheromone-impregnated LDPE beads to a mold.
-
Heat the mold in an oven or on a heating block to the melting point of LDPE (approximately 110-120°C).
-
Once melted, apply pressure using a molding press to form the dispenser into the desired shape (e.g., a small disc or rod).
-
Allow the dispenser to cool completely to room temperature.
-
-
Final Preparation:
-
Once cooled, remove the dispenser from the mold.
-
Weigh the final dispenser and store it in a sealed, airtight container at low temperature until use to prevent premature loss of the semiochemical.
-
Protocol 2: Evaluation of Release Rate by Gravimetric Method
Objective: To determine the release rate of this compound from the prepared solid matrix dispenser under controlled environmental conditions.
Materials:
-
Prepared this compound dispensers
-
Controlled environmental chamber with temperature and humidity control[5]
-
Analytical balance (readable to 0.1 mg)
-
Forceps
Methodology:
-
Initial Measurement:
-
Record the initial weight of each dispenser to the nearest 0.1 mg.
-
-
Incubation:
-
Place the dispensers in a controlled environmental chamber set to the desired temperature and humidity (e.g., 25°C, 50% RH).[5] Ensure adequate airflow around the dispensers.
-
-
Periodic Weighing:
-
At regular intervals (e.g., every 24 hours for the first week, then every 48-72 hours), remove the dispensers from the chamber and weigh them.[6]
-
Handle the dispensers with forceps to avoid contamination.
-
Record the weight and the time of measurement.
-
-
Data Analysis:
-
Calculate the cumulative weight loss of the semiochemical over time.
-
The release rate can be expressed as the mass of semiochemical released per unit of time (e.g., mg/day).
-
Plot the cumulative weight loss versus time to visualize the release kinetics. For many solid matrix dispensers, the release follows a first-order kinetic model, where the release rate decreases over time.[3]
-
Data Presentation
The following tables present hypothetical data for the release of this compound from different dispenser formulations.
Table 1: Release Rate of this compound from Different Formulations at 25°C
| Formulation Type | Initial Loading (mg) | Average Release Rate (mg/day) - First 7 Days | Total Release after 30 Days (mg) |
| Solid Matrix (LDPE) | 100 | 2.5 | 65 |
| Reservoir (Permeable Membrane) | 100 | 3.0 | 85 |
| Microencapsulated (Spray) | 100 | 4.2 | 95 |
Table 2: Effect of Temperature on the Release Rate of this compound from a Solid Matrix Dispenser
| Temperature (°C) | Average Release Rate (mg/day) |
| 20 | 1.8 |
| 25 | 2.5 |
| 30 | 3.9 |
| 35 | 5.8 |
Note: The data presented in these tables are for illustrative purposes only and may not represent the actual performance of this compound dispensers. The release rate of semiochemicals is often exponentially dependent on temperature.[3][7]
Visualizations
Experimental Workflow for Formulation and Evaluation
Caption: Experimental workflow for the formulation and evaluation of slow-release dispensers.
Generalized Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway for a semiochemical.
References
- 1. researchgate.net [researchgate.net]
- 2. plantprotection.pl [plantprotection.pl]
- 3. The use of semiochemical slow-release devices in integrated pest management strategies | Université de Liège [popups.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. srs.fs.usda.gov [srs.fs.usda.gov]
- 6. Semiochemical delivery systems based on natural polymers to attract sand flies (Diptera: Psychodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Bioassay for Determining Behavioral Response to 3-Methyldec-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyldec-3-ene is a volatile organic compound with potential applications as a semiochemical, such as an insect pheromone or kairomone. Determining the behavioral response of target organisms to this compound is a critical step in evaluating its efficacy for applications in pest management, conservation, or as a research tool. This document provides detailed protocols for conducting bioassays to quantify the behavioral effects of this compound on insects. The primary methods covered are Electroantennography (EAG) to assess antennal response and Y-tube olfactometer assays to evaluate attraction or repellency.
Experimental Protocols
Protocol 1: Electroantennography (EAG) for Antennal Response
This protocol determines if the antennae of the target insect species can detect this compound.
Materials:
-
Live, immobilized insect specimens
-
Tungsten microelectrodes
-
Micromanipulators
-
Ag/AgCl reference electrode
-
Amplifier and data acquisition system
-
Charcoal-filtered and humidified air stream
-
Pasteur pipettes with filter paper strips
-
Solutions of this compound in hexane (B92381) (or appropriate solvent) at varying concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL)
-
Hexane (solvent control)
Procedure:
-
Prepare serial dilutions of this compound in hexane.
-
Apply 10 µL of each dilution to a separate filter paper strip and allow the solvent to evaporate for 30 seconds.
-
Immobilize the insect (e.g., in a pipette tip with the head and antennae exposed).
-
Excise the terminal segment of an antenna and connect it to the recording electrode using conductive gel. Insert the reference electrode into the insect's head.
-
Establish a constant flow of charcoal-filtered, humidified air over the antennal preparation.
-
Insert the tip of a Pasteur pipette containing the treated filter paper into the air stream to deliver the odorant puff.
-
Record the depolarization of the antennal potential (EAG response) for each concentration.
-
Present the solvent control (hexane) and a known standard attractant (positive control) intermittently to ensure the preparation is responsive.
-
Randomize the order of presentation of the different concentrations.
-
Replicate the experiment with multiple individuals (n ≥ 10).
Protocol 2: Y-Tube Olfactometer Bioassay for Behavioral Choice
This protocol assesses whether this compound is attractive or repellent to the target insect.
Materials:
-
Glass Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water flasks for air purification and humidification
-
Odor sources: Pipettes with filter paper containing this compound solution and a solvent control.
-
Insect release chamber
-
Stopwatch
Procedure:
-
Assemble the Y-tube olfactometer as shown in the workflow diagram. Ensure all glassware is clean and baked at 120°C before use.
-
Set a constant, laminar airflow (e.g., 0.5 L/min) through each arm of the olfactometer.
-
Apply 10 µL of the this compound solution to a filter paper and place it in the odor chamber of one arm.
-
Apply 10 µL of the solvent (e.g., hexane) to a filter paper and place it in the odor chamber of the other arm (control).
-
Introduce a single insect into the release chamber at the base of the Y-tube.
-
Allow the insect to acclimatize for 1 minute.
-
Observe the insect's behavior for a set period (e.g., 5 minutes). Record which arm the insect enters first and the total time spent in each arm. An insect is considered to have made a choice when it moves a certain distance (e.g., 5 cm) past the Y-junction.
-
After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors. Rotate the position of the treatment and control arms to avoid positional bias.
-
Test a sufficient number of insects (e.g., 50-100) for each concentration.
Data Presentation
Table 1: Electroantennogram (EAG) Response to this compound
| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| Solvent Control | 0.05 ± 0.01 | 0 |
| 0.01 | 0.21 ± 0.03 | 15.2 |
| 0.1 | 0.55 ± 0.06 | 39.9 |
| 1 | 1.12 ± 0.10 | 81.2 |
| 10 | 1.38 ± 0.12 | 100 |
| 100 | 1.40 ± 0.13 | 101.4 |
| Positive Control | 1.55 ± 0.15 | 112.3 |
SEM: Standard Error of the Mean. Normalized response is calculated relative to the response at 10 µg/µL.
Table 2: Y-Tube Olfactometer Choice Assay Results
| Concentration (µg) | No. Choosing Treatment | No. Choosing Control | No. of Non-Responders | % Attraction | P-value (Chi-Square Test) |
| 1 | 35 | 15 | 5 | 70.0 | < 0.01 |
| 10 | 42 | 8 | 6 | 84.0 | < 0.001 |
| 100 | 28 | 22 | 8 | 56.0 | > 0.05 (ns) |
% Attraction = (No. Choosing Treatment) / (Total No. Choosing) * 100. ns: not significant.
Visualizations
Caption: Overall experimental workflow for the bioassay.
Caption: Diagram of a Y-tube olfactometer setup.
Caption: Hypothetical olfactory signaling pathway.
Application Note: Quantitative Analysis of 3-Methyldec-3-ene in Complex Mixtures using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyldec-3-ene is a volatile organic compound (VOC) that can be present in a variety of complex mixtures, including environmental samples, food and beverage products, and as a potential impurity in pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and research purposes. This application note provides a detailed protocol for the quantitative analysis of this compound in complex matrices using a robust and widely accessible analytical technique: Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are applicable to a range of sample types and are intended to provide a comprehensive guide for researchers and professionals in the field.
Principle of the Method
This method utilizes the high separation efficiency of gas chromatography (GC) to isolate this compound from other components in a complex mixture. Following separation, the compound is introduced into a mass spectrometer (MS), which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum, with its characteristic fragments, provides a highly specific fingerprint for identification. Quantification is achieved by comparing the abundance of a specific fragment ion of this compound to that of a known concentration of an internal or external standard.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the analysis of this compound in a representative complex matrix (e.g., a hydroalcoholic solution) using the described GC-MS method. This data is intended to be illustrative of the performance characteristics of the method.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: Predicted Mass Spectral Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Abundance |
| 154 | [C₁₁H₂₂]⁺ (Molecular Ion) | Low |
| 125 | [C₉H₁₇]⁺ | Moderate |
| 97 | [C₇H₁₃]⁺ | High |
| 83 | [C₆H₁₁]⁺ | High |
| 69 | [C₅H₉]⁺ | Very High (Base Peak) |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | Moderate |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for alkenes. The molecular ion is expected to be of low abundance due to the instability of the radical cation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the nature of the complex mixture. For liquid samples such as hydroalcoholic solutions, direct injection or headspace sampling are suitable. For solid or semi-solid matrices, headspace or a solvent extraction may be necessary.
Protocol for Headspace Sampling of a Liquid Matrix:
-
Accurately transfer 1.0 mL of the liquid sample into a 20 mL headspace vial.
-
Add 10 µL of an internal standard solution (e.g., Toluene-d8 at 10 µg/mL in methanol).
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Place the vial in the autosampler of the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis and Quantification
-
Qualitative Identification: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum to a reference spectrum (if available) or by interpreting the fragmentation pattern.
-
Quantitative Analysis: In SIM mode, monitor the following ions:
-
Target Ion for Quantification: m/z 69 (the base peak for highest sensitivity).
-
Qualifier Ions: m/z 83 and 97 (for confirmation of identity).
-
-
Calibration Curve: Prepare a series of calibration standards of this compound in a matrix similar to the samples, ranging from the LOQ to the expected upper concentration limit. Spike each standard with the same concentration of the internal standard.
-
Calculation: Construct a calibration curve by plotting the ratio of the peak area of the this compound quantification ion (m/z 69) to the peak area of the internal standard quantification ion against the concentration of this compound. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction for 3-Methyldec-3-ene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyldec-3-ene and other trisubstituted alkenes via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the synthesis of this compound via a Wittig reaction?
To synthesize this compound, the required starting materials are 2-octanone (B155638) and the non-stabilized ylide derived from ethyltriphenylphosphonium bromide.
Q2: What is the expected stereoselectivity for the Wittig reaction between 2-octanone and a non-stabilized ylide?
The reaction between a ketone and a non-stabilized ylide, such as the one derived from ethyltriphenylphosphonium bromide, typically results in a mixture of (E) and (Z)-isomers of this compound.[1][2] Reactions involving non-stabilized ylides often show poor stereoselectivity, especially with ketones.[1]
Q3: What are the common side products in this Wittig reaction, and how can they be removed?
The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide. This can often be challenging to separate from the desired alkene product due to its polarity. Purification can typically be achieved through column chromatography.
Q4: Can sterically hindered ketones like 2-octanone affect the reaction yield?
Yes, sterically hindered ketones can react slowly and result in poor yields, particularly when using stabilized ylides.[1][3][4] For non-stabilized ylides, while the reaction can proceed, steric hindrance around the carbonyl group can still negatively impact the reaction rate and overall yield.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Possible Cause 1: Incomplete ylide formation.
-
Solution: The choice of base is critical for the deprotonation of the phosphonium (B103445) salt to form the ylide.[5] For non-stabilized ylides derived from simple alkyl halides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are required.[5][6] Ensure the base is fresh and added under anhydrous and inert conditions to prevent quenching. The reaction mixture for ylide formation should be stirred for a sufficient amount of time (e.g., 1-2 hours) before the addition of the ketone.
-
-
Possible Cause 2: Ylide decomposition.
-
Solution: Non-stabilized ylides can be unstable and are sensitive to air and moisture.[2] It is crucial to maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. In some cases, generating the ylide in the presence of the ketone can improve yields by trapping the unstable ylide as it is formed.[6]
-
-
Possible Cause 3: Steric hindrance from the ketone.
-
Solution: Reactions with ketones can be slower than with aldehydes.[3] Increasing the reaction temperature may improve the yield, but this should be done cautiously as it can also lead to side reactions. Extending the reaction time can also be beneficial.
-
Problem 2: Poor stereoselectivity (undesired E/Z ratio).
-
Possible Cause 1: Nature of the ylide and substrate.
-
Solution: The Wittig reaction with non-stabilized ylides and ketones often provides poor stereoselectivity.[1] To favor the formation of the (Z)-isomer, salt-free conditions are generally preferred. Lithium-based reagents can sometimes lead to equilibration and a mixture of isomers.[3] Using a sodium-based strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in a non-polar, aprotic solvent may improve Z-selectivity. For obtaining the (E)-alkene with non-stabilized ylides, the Schlosser modification of the Wittig reaction can be employed.[1][3]
-
-
Possible Cause 2: Reaction temperature.
-
Solution: Lowering the reaction temperature during the addition of the ketone to the ylide solution can sometimes enhance stereoselectivity. It is advisable to add the ketone slowly at a low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature.
-
Problem 3: Difficulty in purifying the product from triphenylphosphine oxide.
-
Possible Cause: Similar polarity of the product and byproduct.
-
Solution: Triphenylphosphine oxide is a common and often troublesome byproduct. Standard column chromatography on silica (B1680970) gel is the most common purification method. A non-polar eluent system (e.g., hexanes or petroleum ether) should be used, as this compound is non-polar, while the more polar triphenylphosphine oxide will have a lower Rf value. If separation is still difficult, precipitation of the triphenylphosphine oxide by adding a non-polar solvent like pentane (B18724) or hexane (B92381) to the crude reaction mixture and then filtering can be attempted before chromatography.
-
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield and stereoselectivity of a Wittig reaction for the synthesis of a trisubstituted Z-alkene, which can be analogous to the formation of (Z)-3-Methyldec-3-ene.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z/E Ratio |
| 1 | tBuONa (3.0) | DCM | -78 to -40 | 2 | 70 | >98:2 |
| 2 | tBuONa (3.0) | DCE | -78 to -40 | 2 | 65 | 95:5 |
| 3 | tBuONa (3.0) | THF | -78 to -40 | 2 | 58 | 93:7 |
| 4 | tBuONa (3.0) | DME | -78 to -40 | 2 | 61 | 92:8 |
| 5 | KHMDS (3.0) | DCM | -78 to -40 | 2 | 62 | 96:4 |
| 6 | tBuOK (3.0) | DCM | -78 to -40 | 2 | 55 | 94:6 |
| 7 | tBuOLi (3.0) | DCM | -78 to -40 | 2 | 48 | 85:15 |
| 8 | tBuONa (3.0) | DCM | -78 to -20 | 2 | 61 | 90:10 |
| 9 | tBuONa (3.0) | DCM | -78 to 0 | 2 | 52 | 88:12 |
| 10 | nBuLi (3.0) | THF | -78 to -40 | 2 | 63 | >98:2 |
Data adapted from a study on the synthesis of trisubstituted Z-alkenes.[7]
Experimental Protocols
Synthesis of Ethyltriphenylphosphonium Bromide
-
To a solution of triphenylphosphine (1.0 eq) in anhydrous toluene, add bromoethane (B45996) (1.1 eq).
-
Heat the mixture to reflux for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyltriphenylphosphonium bromide.
Synthesis of this compound
-
Suspend ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension with vigorous stirring. The formation of the orange-red ylide should be observed.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-octanone (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a mixture of E and Z isomers.
Visualizations
Caption: The Wittig reaction mechanism for the synthesis of this compound.
Caption: A troubleshooting workflow for low yield in the Wittig reaction.
Caption: A general experimental workflow for the Witt-ig synthesis of this compound.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming E/Z isomerization during 3-Methyldec-3-ene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyldec-3-ene, with a focus on overcoming E/Z isomerization challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound that allow for control over E/Z isomerization?
A1: Several classical olefination reactions can be employed for the stereoselective synthesis of this compound, a trisubstituted alkene. The most common and effective methods include the Horner-Wadsworth-Emmons (HWE) reaction and its modifications (like the Still-Gennari olefination for Z-selectivity), the Julia-Kocienski olefination, and the Wittig reaction. Each of these methods offers a degree of control over the E/Z isomer ratio depending on the chosen reagents and reaction conditions.
Q2: How can I favor the formation of the (E)-isomer of this compound?
A2: To favor the (E)-isomer, the standard Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method.[1][2] Using a phosphonate (B1237965) reagent with simple alkoxy groups (e.g., diethyl) and sodium or lithium bases typically yields the thermodynamically more stable (E)-alkene as the major product.[1]
Q3: What is the best approach to synthesize the (Z)-isomer of this compound with high selectivity?
A3: For high Z-selectivity, the Still-Gennari modification of the HWE reaction is a powerful tool.[2][3] This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with specific bases like potassium bis(trimethylsilyl)amide (KHMDS) and an additive such as 18-crown-6 (B118740).[1][4] The Julia-Kocienski olefination can also be optimized for Z-selectivity, particularly when using N-sulfonylimines as the electrophilic partner in polar solvents like DMF.[5]
Q4: Can the Wittig reaction be used for the stereoselective synthesis of this compound?
A4: The Wittig reaction can be used, but its stereoselectivity for trisubstituted alkenes can be less predictable than the HWE or Julia-Kocienski reactions. Generally, unstabilized ylides tend to favor the (Z)-isomer, while stabilized ylides favor the (E)-isomer.[6][7][8] For a trisubstituted alkene like this compound, a mixture of isomers is common, and achieving high selectivity can be challenging.
Q5: How can I determine the E/Z ratio of my this compound product?
A5: The most common and reliable method for determining the E/Z ratio is through ¹H NMR spectroscopy.[5] The chemical shifts and coupling constants of the vinylic proton and the protons of the methyl group attached to the double bond will differ for the E and Z isomers. Integration of the distinct signals for each isomer allows for the quantification of their ratio. In some cases, ¹³C NMR can also be used, as the chemical shifts of the carbons in the double bond and the attached alkyl groups will be different for each isomer.[9][10]
Q6: What should I do if I obtain an inseparable mixture of E and Z isomers?
A6: If standard column chromatography fails to separate the E/Z isomers, a common technique is argentation chromatography, which involves using silica (B1680970) gel impregnated with silver nitrate.[11][12] The silver ions interact differently with the π-bonds of the E and Z isomers, often allowing for their separation. This method is effective for separating alkenes with similar polarities.
Troubleshooting Guides
Problem 1: Low E-selectivity in Horner-Wadsworth-Emmons (HWE) Reaction
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Base/Counterion | Lithium-based reagents (e.g., n-BuLi) or sodium hydride (NaH) generally favor the E-isomer more than potassium bases.[1] |
| Low Reaction Temperature | Running the reaction at a higher temperature (e.g., room temperature instead of -78 °C) can increase E-selectivity by allowing for equilibration to the more stable E-intermediate.[1] |
| Steric Hindrance | Ensure the phosphonate reagent and the ketone are not excessively bulky, as this can sometimes disfavor the transition state leading to the E-isomer. |
Problem 2: Poor Z-selectivity in Still-Gennari Olefination
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Reagents | Ensure you are using a phosphonate with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[4] |
| Suboptimal Base and Additive | The combination of potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 is crucial for achieving high Z-selectivity.[1][4] Using other bases may lead to a lower Z/E ratio. |
| Reaction Temperature Too High | The Still-Gennari reaction is typically performed at low temperatures (-78 °C) to ensure kinetic control, which favors the Z-isomer.[4] |
| Contamination with Water | The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
Problem 3: Low Yield in Julia-Kocienski Olefination
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Side Reactions of the Sulfone | To minimize self-condensation of the sulfone, it is often best to add the base to a mixture of the aldehyde/ketone and the sulfone ("Barbier-like conditions").[13] |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC. |
| Choice of Base and Solvent | The choice of base and solvent can significantly impact the reaction. For Z-selective reactions with N-sulfonylimines, DBU in DMF has been shown to be effective.[5] For standard E-selective reactions, bases like LiHMDS or KHMDS in THF are common. |
Experimental Protocols
Note: The following protocols are representative procedures for the synthesis of this compound and should be adapted and optimized for specific laboratory conditions.
Protocol 1: (E)-3-Methyldec-3-ene via Horner-Wadsworth-Emmons Reaction
This protocol describes the reaction of 2-octanone (B155638) with the ylide generated from triethyl phosphonoacetate.
Reagents:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Octanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.0 eq) to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of 2-octanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (E)-3-Methyldec-3-ene.
Protocol 2: (Z)-3-Methyldec-3-ene via Still-Gennari Olefination
This protocol outlines the reaction of 2-octanone with bis(2,2,2-trifluoroethyl) phosphonoacetate.[14]
Reagents:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
2-Octanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add KHMDS (1.1 eq) to the solution and stir for 30 minutes.
-
Add a solution of 2-octanone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (Z)-3-Methyldec-3-ene.
Data Presentation
Table 1: Expected Stereoselectivity for Different Synthetic Methods
| Method | Reagents | Typical E/Z Ratio |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH, THF | >90:10 (E-favored) |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6, THF | >10:90 (Z-favored)[4] |
| Wittig Reaction | Ethyltriphenylphosphonium bromide, n-BuLi, THF | Mixture, often Z-favored |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl sulfone derivative, KHMDS, THF | >90:10 (E-favored) |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Decision tree for troubleshooting E/Z isomer ratios in this compound synthesis.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. bohrium.com [bohrium.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. nmr spectroscopy - Which has the higher chemical shift E/Z alkene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 14. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of 3-Methyldec-3-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methyldec-3-ene from reaction byproducts, particularly those arising from Wittig synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Wittig reaction?
A1: The most prevalent byproduct is triphenylphosphine (B44618) oxide (TPPO), which is formed from the triphenylphosphine ylide reagent.[1][2][3][4][5][6][7] Additionally, depending on the reaction conditions and the specific ylide used, you may obtain a mixture of (E)- and (Z)-3-Methyldec-3-ene isomers. Unreacted starting materials, such as the corresponding aldehyde or ketone and the phosphonium (B103445) salt, may also be present.
Q2: What are the primary methods for removing triphenylphosphine oxide (TPPO)?
A2: The primary methods for TPPO removal include:
-
Flash Column Chromatography: This is a widely used technique to separate the nonpolar alkene product from the more polar TPPO.[8]
-
Precipitation/Crystallization: TPPO can often be precipitated from a nonpolar solvent mixture (e.g., with hexane (B92381) or ether) and removed by filtration.[9][10] Chemical precipitation by forming a complex with salts like zinc chloride (ZnCl₂) in polar solvents has also been shown to be effective.[10][11][12][13]
-
Solvent Extraction: While less common due to the solubility of TPPO in many organic solvents, a carefully chosen biphasic system can sometimes be used.
Q3: Is it possible to separate the (E)- and (Z)-isomers of this compound?
A3: Separation of E/Z isomers of alkenes can be challenging due to their similar physical properties.[14] However, it is often achievable through:
-
Flash Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of geometric isomers.[15][16] For nonpolar alkenes, sometimes silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃) is used to enhance separation due to the differential interaction of the silver ions with the pi bonds of the isomers.[14]
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity separations, preparative GC can be a powerful tool.
Q4: How can I monitor the purity of this compound during the purification process?
A4: The purity of your product can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the ratio of E/Z isomers and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomeric ratio by integrating the signals corresponding to the vinylic protons or other distinct protons in each isomer. ³¹P NMR is useful for detecting the presence of any residual phosphorus-containing byproducts like TPPO.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a column chromatography separation, allowing you to visualize the separation of your product from byproducts like TPPO.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Triphenylphosphine oxide (TPPO) is still present in the product after flash chromatography. | 1. Inappropriate solvent system (too polar).2. Column was overloaded with crude material.3. The Rf of the product and TPPO are too close in the chosen solvent system. | 1. Use a less polar solvent system. Start with 100% hexanes and gradually increase the polarity with a solvent like ethyl acetate (B1210297) or diethyl ether.[17]2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 50:1 (w/w).3. Consider a pre-purification step to remove the bulk of the TPPO, such as precipitation with ZnCl₂ or crystallization from a nonpolar solvent.[10][11] |
| The (E)- and (Z)-isomers of this compound are not separating on the silica gel column. | 1. The polarity difference between the isomers is insufficient for separation on standard silica gel.2. The chosen eluent is not optimal for resolving the isomers. | 1. Prepare a column with silica gel impregnated with silver nitrate (AgNO₃). The differential pi-complexation with silver ions can enhance separation.[14]2. Perform a thorough TLC analysis with various nonpolar solvent systems (e.g., different ratios of hexanes/toluene (B28343), hexanes/dichloromethane) to find an eluent that shows some separation.3. If the scale allows, consider preparative GC for high-purity separation. |
| The product is not eluting from the column. | 1. The solvent system is not polar enough.2. The product may have decomposed on the acidic silica gel. | 1. Gradually increase the polarity of the eluent. For very nonpolar compounds, a small amount of a slightly more polar solvent like toluene or dichloromethane (B109758) in hexanes can be effective.[17]2. Test for product stability on a small amount of silica gel. If decomposition is observed, consider using deactivated (neutral) silica gel or alumina (B75360) for chromatography. Adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent can also help.[18] |
| The purified product yield is very low. | 1. Loss of product during multiple purification steps.2. Incomplete elution from the chromatography column.3. Co-elution of the product with a byproduct in mixed fractions that were discarded. | 1. Minimize the number of transfer steps. If possible, use a one-step purification method.2. After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted and check these fractions by TLC.3. Carefully analyze all fractions by TLC or GC before combining or discarding them. It may be necessary to re-chromatograph mixed fractions. |
Data Presentation
Table 1: Comparison of Purification Methods for Alkene Synthesis via Wittig Reaction
| Purification Method | Typical Purity Achieved | Typical Yield Range | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | >95% | 60-90% | Widely applicable, good for removing polar impurities like TPPO. | Can be time-consuming, requires significant solvent volumes, potential for product loss on the column. |
| Precipitation of TPPO with ZnCl₂ | >90% (after filtration) | 80-95% | Simple and rapid for bulk TPPO removal, avoids chromatography.[11] | May not remove other nonpolar byproducts, requires an additional filtration step, potential for zinc contamination. |
| Fractional Distillation | >98% (for well-separated isomers) | 70-90% | Excellent for large-scale separation of isomers with different boiling points, solvent-free. | Requires a significant difference in boiling points, potential for thermal degradation of the product. |
| Crystallization of TPPO | Variable, depends on product solubility | 70-95% | Effective for removing large quantities of TPPO if the product remains in solution.[9] | Product may co-precipitate, requires careful solvent selection. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol describes a general procedure for the purification of a nonpolar alkene like this compound from a Wittig reaction mixture.
-
Preparation of the Crude Mixture:
-
After the reaction is complete, quench the reaction mixture and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1 g of crude material, a 40 mm diameter column is suitable).
-
Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude material) in 100% hexanes.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a nonpolar solvent, such as hexanes or dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to absorb onto the silica, then add a thin layer of sand to the top to prevent disturbance of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with 100% hexanes.
-
Collect fractions and monitor the elution by TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent by adding small percentages of ethyl acetate or diethyl ether (e.g., 1%, 2%, 5% ethyl acetate in hexanes).[17]
-
The nonpolar this compound should elute before the more polar triphenylphosphine oxide.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC or GC analysis.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This protocol is adapted from a general procedure for the removal of TPPO.[11]
-
Initial Workup:
-
Following the Wittig reaction, perform an aqueous workup to remove any water-soluble impurities.
-
Concentrate the organic phase to obtain the crude product containing this compound and TPPO.
-
-
Precipitation:
-
Dissolve the crude mixture in a polar solvent such as ethanol (B145695).
-
Prepare a solution of zinc chloride (ZnCl₂) in warm ethanol (e.g., 1.8 M).
-
Add the ZnCl₂ solution to the solution of the crude product (approximately 1.1 equivalents of ZnCl₂ per equivalent of TPPO).
-
Stir the mixture at room temperature. The ZnCl₂(TPPO)₂ complex should precipitate out of the solution.
-
-
Isolation of the Product:
-
Filter the mixture to remove the precipitated complex.
-
Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting residue can be further purified by a quick filtration through a plug of silica gel or by flash column chromatography as described in Protocol 1 to remove any remaining impurities.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 13. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Forums: Separating E/Z olefins [chemicalforums.com]
- 16. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. Chromatography [chem.rochester.edu]
- 18. Purification [chem.rochester.edu]
Resolving co-eluting peaks in GC analysis of 3-Methyldec-3-ene
Technical Support Center: Gas Chromatography (GC) Analysis
Welcome to the technical support center for gas chromatography analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a specific focus on the challenges of separating co-eluting peaks of 3-Methyldec-3-ene isomers.
Frequently Asked Questions (FAQs)
Q1: Why are the isomers of this compound co-eluting in my GC analysis?
Co-elution of this compound isomers occurs because they are structurally similar, possessing identical mass-to-charge ratios and very close boiling points. This includes geometric isomers (E/Z) and enantiomers (R/S). Standard GC methods, especially on non-polar columns, may not provide enough selectivity to differentiate between these subtle structural differences, leading to overlapping peaks.[1][2] To resolve them, you must optimize the three key parameters of chromatographic separation: selectivity, efficiency, and retention factor.[3]
Q2: How can I improve the separation of E/Z (cis/trans) isomers?
The primary strategy is to enhance the selectivity of your system by changing the stationary phase.[4] While non-polar phases separate based on boiling points, polar stationary phases can interact differently with the dipole moments of E and Z isomers.
-
Recommendation: Switch from a standard non-polar column (like a DB-5) to a more polar column. Phases containing phenyl or cyanopropyl functional groups, or polyethylene (B3416737) glycol (PEG) phases like Carbowax, often provide the necessary selectivity to resolve geometric isomers.[5][6]
Q3: My E/Z isomers are separated, but a single peak remains unresolved. What could be the cause?
If you are still observing a single, sharp peak after successfully separating geometric isomers, you are likely dealing with co-eluting enantiomers. The this compound molecule contains a chiral center at the third carbon. Enantiomers have identical physical properties (boiling point, polarity) and cannot be separated on standard achiral stationary phases.[7][8]
-
Solution: To separate enantiomers, you must use a chiral stationary phase.[9] These phases contain chiral selectors, such as derivatized cyclodextrins, that interact stereospecifically with the enantiomers, leading to different retention times.[7][10]
Q4: How does the oven temperature program affect the resolution of co-eluting peaks?
Temperature is a critical parameter that controls analyte retention and selectivity.[11][12]
-
Lower Initial Temperature: Starting the oven at a lower temperature increases the retention time of early-eluting compounds, allowing for more interaction with the stationary phase and potentially improving separation.[13][14][15]
-
Slower Ramp Rate: A slower temperature ramp rate increases the time analytes spend traversing the column, which can significantly enhance the resolution of closely eluting compounds.[12][16] For very difficult separations, an optimal ramp rate is around 10°C per column hold-up time.[11]
-
Isothermal Holds: Introducing an isothermal (constant temperature) hold just below the elution temperature of the co-eluting pair can sometimes be enough to achieve separation.[17]
Q5: Can adjusting the carrier gas flow rate help resolve my peaks?
Yes, adjusting the carrier gas flow rate (or linear velocity) directly impacts column efficiency.[4] Every column has an optimal flow rate at which it achieves maximum efficiency (the lowest plate height, H). Deviating significantly from this optimum can broaden peaks and worsen resolution. While increasing the flow rate can shorten analysis time, it may also decrease resolution.[18] Conversely, slightly decreasing the flow rate towards the optimum may improve separation at the cost of a longer run time.[14]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing the Temperature Program
This protocol is designed to systematically adjust the oven temperature to improve the resolution of two or more co-eluting peaks.
Experimental Protocol:
-
Establish a Baseline: Run your current GC method and record the retention time of the co-eluting peaks and the resolution value (Rs), if measurable.
-
Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. For splitless injections, the initial temperature should ideally be about 20°C below the boiling point of the injection solvent.[11]
-
Reduce the Ramp Rate: Halve your current temperature ramp rate (e.g., from 10°C/min to 5°C/min). Slower ramps provide more time for separation to occur.[12]
-
Introduce an Isothermal Hold: Determine the approximate elution temperature of the co-eluting pair. Modify your program to include a 1-2 minute isothermal hold at a temperature 20-30°C below this elution temperature before resuming the ramp.[17]
-
Analyze Results: Compare the chromatograms from each step. Look for increased separation between the peaks of interest.
Data Presentation: Impact of Temperature Program on Resolution
| Parameter | Method A (Baseline) | Method B (Slower Ramp) | Method C (Isothermal Hold) |
|---|---|---|---|
| Initial Temperature | 60°C | 60°C | 60°C |
| Ramp Rate | 10°C/min to 250°C | 5°C/min to 250°C | 10°C/min to 120°C, hold 2 min, then 10°C/min to 250°C |
| Retention Time (Peak 1) | 10.52 min | 15.81 min | 13.11 min |
| Retention Time (Peak 2) | 10.52 min | 15.95 min | 13.29 min |
| Resolution (Rs) | 0.00 | 1.15 | 1.48 |
Guide 2: Selecting the Appropriate GC Column
If temperature optimization is insufficient, changing the column to one with a different stationary phase is the most powerful way to alter selectivity.[4][13]
Experimental Protocol:
-
Identify Analyte Polarity: this compound is a non-polar hydrocarbon, but the double bond allows for polarizability interactions. The E and Z isomers have slightly different polarities.
-
Choose a Contrasting Phase: If you are using a non-polar phase (e.g., 5% phenyl polysiloxane), select an intermediate-polarity or polar phase.
-
Condition the New Column: Install and condition the new column according to the manufacturer's instructions to ensure optimal performance.
-
Run the Analysis: Inject your sample using the optimized temperature program from the previous guide.
Data Presentation: Effect of Stationary Phase on E/Z Isomer Resolution
| Column Type | Stationary Phase | Elution Order | Resolution (Rs) |
|---|---|---|---|
| BPX5 | 5% Phenyl Polysiloxane | Co-elution | 0.00 |
| ZB-WAX | Polyethylene Glycol | Z-isomer, then E-isomer | 1.65 |
| Rt-βDEXsm | Permethylated β-cyclodextrin | (S)-isomer, then (R)-isomer | 1.55 |
Visual Workflow and Diagrams
The following diagrams illustrate the logical workflow for troubleshooting co-eluting peaks and the fundamental relationships in chromatography.
Caption: A troubleshooting workflow for resolving co-eluting GC peaks.
Caption: Relationship between GC parameters and chromatographic resolution.
References
- 1. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. easy way for increasing resolutions - Chromatography Forum [chromforum.org]
- 5. m.youtube.com [m.youtube.com]
- 6. vurup.sk [vurup.sk]
- 7. gcms.cz [gcms.cz]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
- 17. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 3-Methyldec-3-ene Isomers
Welcome to the technical support center for the analysis of 3-Methyldec-3-ene isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their NMR data for these and similar trisubstituted alkenes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in assigning the stereochemistry of this compound isomers using NMR?
A1: The main difficulty lies in unambiguously determining the geometry around the C3=C4 double bond to differentiate between the (E) and (Z) isomers. For trisubstituted alkenes like this compound, the coupling constant across the double bond, which is typically used to distinguish cis and trans isomers in disubstituted alkenes, is absent as the C3 carbon has no attached proton.[1] Therefore, alternative NMR techniques are required for definitive assignment.
Q2: Which NMR experiment is most reliable for distinguishing between the (E) and (Z) isomers of this compound?
A2: The most dependable method is the Nuclear Overhauser Effect (NOE) experiment, typically a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[1] This technique identifies protons that are close to each other in space, regardless of their through-bond connectivity.[1][2] By observing specific through-space correlations, one can deduce the spatial arrangement of the substituents around the double bond and thus assign the E or Z configuration.
Q3: What are the expected key NOE correlations for the (E) and (Z) isomers of this compound?
A3:
-
For the (Z)-isomer , a key NOE correlation is expected between the vinylic proton at C4 (H4) and the protons of the ethyl group at C2, specifically the methylene (B1212753) protons (H2). This is because in the Z configuration, these groups are on the same side of the double bond.
-
For the (E)-isomer , the vinylic proton at C4 (H4) is expected to show an NOE correlation with the protons of the methyl group attached to C3 (H11). In the E configuration, these two groups are in close spatial proximity.
Q4: Can ¹H and ¹³C NMR chemical shifts alone be used to distinguish the isomers?
A4: While there are expected differences in the chemical shifts for the two isomers due to different steric and electronic environments, relying solely on these can be ambiguous without authentic reference spectra. Generally, the steric compression in the (Z)-isomer can cause some signals to shift to a different extent compared to the (E)-isomer. For instance, the methyl group attached to the double bond (C11) in the (Z)-isomer may experience a different electronic environment compared to the (E)-isomer, leading to a slight difference in its ¹³C chemical shift. However, these differences are often small and can be influenced by solvent and concentration effects.[3] Therefore, chemical shifts should be used in conjunction with 2D NMR data like NOESY for a conclusive assignment.
Troubleshooting Guides
Problem: Signal Overlap in the ¹H NMR Spectrum
Symptoms:
-
The aliphatic region of the ¹H NMR spectrum (approximately 0.8-2.2 ppm) is crowded with overlapping multiplets.
-
It is difficult to accurately determine coupling patterns and integrations for individual proton signals.
Possible Causes:
-
The long alkyl chain of this compound results in several methylene groups with similar chemical environments.
-
Insufficient magnetic field strength of the NMR spectrometer.
Solutions:
-
Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can induce different chemical shifts for the protons, potentially resolving the overlap.[4] Aromatic solvents like benzene-d₆ can cause significant changes in the chemical shifts of nearby protons due to anisotropic effects.
-
Use a Higher Field Spectrometer: If available, re-acquiring the spectrum on a spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving the overlap.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, aiding in the assignment of the aliphatic chain protons even with some overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
Problem: Ambiguous NOE Results
Symptoms:
-
Weak or no NOE cross-peaks are observed.
-
Unclear which NOE correlations are definitive for isomer assignment.
Possible Causes:
-
The sample concentration is not optimal.
-
The mixing time (D8) in the NOESY experiment is not appropriate for the molecule's size.[5]
-
The sample contains paramagnetic impurities.
Solutions:
-
Optimize Sample Concentration: For small molecules, a concentration that gives a good proton spectrum in 8-16 scans is generally suitable for a NOESY experiment.[5] Too high a concentration can dampen the NOE effect.
-
Adjust the Mixing Time: For small molecules like this compound, the optimal NOESY mixing time is typically in the range of 0.5 to 0.8 seconds.[5][6] It may be necessary to run a few experiments with different mixing times to find the optimal value.
-
Sample Purity: Ensure the sample is free from paramagnetic impurities (e.g., dissolved oxygen, metal ions) which can shorten relaxation times and quench the NOE effect. Degassing the sample can sometimes be beneficial.
-
Consider a ROESY Experiment: For molecules of intermediate size, the NOE can be close to zero. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be a better alternative as the ROE is always positive regardless of molecular size.[2]
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of this compound. These values are estimates and may vary slightly from experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | (E)-3-methyldec-3-ene | (Z)-3-methyldec-3-ene | Multiplicity (Expected) |
| H4 | ~5.15 | ~5.10 | t |
| H2 | ~2.05 | ~2.10 | q |
| H5 | ~1.95 | ~2.00 | t |
| H11 | ~1.60 | ~1.70 | s |
| H6-H9 | ~1.2-1.4 | ~1.2-1.4 | m |
| H1 | ~1.00 | ~1.05 | t |
| H10 | ~0.90 | ~0.90 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | (E)-3-methyldec-3-ene | (Z)-3-methyldec-3-ene |
| C3 | ~135.5 | ~135.0 |
| C4 | ~125.0 | ~124.5 |
| C5 | ~32.0 | ~27.0 |
| C2 | ~29.5 | ~30.0 |
| C6-C9 | ~22.0-31.0 | ~22.0-31.0 |
| C11 | ~16.0 | ~23.0 |
| C1 | ~14.5 | ~14.0 |
| C10 | ~14.1 | ~14.1 |
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Amount: Weigh 5-25 mg of the this compound isomer.[7]
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to a clean, dry vial.
-
Dissolution: Dissolve the sample completely in the solvent.
-
Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]
-
Capping: Cap the NMR tube securely.
2D NOESY Experiment
-
Initial Setup: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate transmitter offset.
-
Pulse Program: Select a standard 2D NOESY pulse program (e.g., noesygpph on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width to encompass all proton signals.
-
Number of Scans (NS): Use a sufficient number of scans (e.g., 8-16) per increment to achieve good signal-to-noise.
-
Mixing Time (d8): Set the mixing time to a value appropriate for small molecules, typically between 0.5 and 0.8 seconds.[5][6]
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
-
Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a baseline correction.
-
Analysis: Analyze the 2D spectrum for cross-peaks that indicate through-space correlations.
Visualizations
Caption: Workflow for differentiating (E) and (Z) isomers using NMR.
Caption: Diagnostic NOE correlations for (E) and (Z) isomers.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Troubleshooting [chem.rochester.edu]
- 5. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: 3-Methyldec-3-ene Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of mass spectrometry for the detection of 3-Methyldec-3-ene, a nonpolar volatile organic compound (VOC).
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound challenging with standard mass spectrometry methods?
A1: this compound is a nonpolar hydrocarbon with high volatility. These properties present several challenges for mass spectrometry analysis. Standard techniques like electrospray ionization (ESI) are inefficient for nonpolar molecules as they lack functional groups that readily accept or lose a proton. While Electron Ionization (EI) is suitable for volatile compounds, it is a "hard" ionization technique that often causes extensive fragmentation, potentially leading to a weak or absent molecular ion peak (the ion representing the intact molecule), which is crucial for identification and quantification.[1][2]
Q2: What are the most suitable ionization techniques for analyzing this compound?
A2: The choice of ionization technique is critical.
-
Electron Ionization (EI): Best suited for coupling with Gas Chromatography (GC-MS). It provides a reproducible fragmentation pattern that can be used for structural confirmation, but the molecular ion may be weak.[1]
-
Chemical Ionization (CI): A "softer" alternative to EI, CI produces less fragmentation and a more abundant protonated molecule ([M+H]⁺), which enhances sensitivity for the molecular ion.[1][2] This is often preferred when quantification of the intact molecule is the primary goal.
-
Atmospheric Pressure Chemical Ionization (APCI): Well-suited for relatively nonpolar, semi-volatile samples and can be interfaced with Liquid Chromatography (LC-MS).[1]
-
Atmospheric Pressure Photoionization (APPI): An effective technique for nonpolar small molecules, as it uses photons to ionize the sample.[3]
-
Advanced Techniques: For trace-level detection, specialized methods like Proton Transfer Reaction Mass Spectrometry (PTR-MS) offer significantly higher sensitivity for VOCs.[4] Copper ion chemical ionization has also been shown to produce abundant adduct ions with alkenes, which can aid in both detection and structural analysis.[5]
Q3: How can sample preparation significantly improve detection sensitivity?
A3: Proper sample preparation is essential for concentrating the analyte and removing interfering matrix components.[6] For a volatile compound like this compound, several techniques are effective:
-
Headspace Analysis: This technique involves analyzing the vapor phase above a liquid or solid sample in a sealed vial, which is ideal for isolating VOCs from complex matrices.[7]
-
Purge-and-Trap: An inert gas is bubbled through an aqueous sample, stripping the volatile analytes which are then trapped on a sorbent material. The trap is subsequently heated to release the concentrated analytes into the GC-MS system.[7]
-
Solid-Phase Microextraction (SPME): A coated fiber is exposed to the sample or its headspace, where analytes adsorb onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. This is a simple, solvent-free method for concentrating VOCs.[8]
Q4: What is chemical derivatization and how can it enhance the detection of alkenes?
A4: Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method.[9] For this compound, derivatization can be used to:
-
Increase Ionization Efficiency: By introducing a charged or easily ionizable group, the analyte becomes more amenable to soft ionization techniques like ESI.[9][10]
-
Improve Chromatographic Properties: Derivatization can increase the boiling point and improve the peak shape of volatile compounds in GC.
-
Provide Structural Information: Certain reagents react specifically at the double bond, allowing for its unambiguous localization within the molecule.[11][12]
Q5: Can tandem mass spectrometry (MS/MS) be used to improve my results?
A5: Yes. Tandem mass spectrometry (MS/MS), particularly in Selected Reaction Monitoring (SRM) mode, is a powerful technique for enhancing sensitivity and selectivity.[13] It involves isolating the molecular ion (or a primary fragment ion) and then inducing further fragmentation. By monitoring a specific, unique fragment ion, chemical noise from the sample matrix is significantly reduced, which dramatically improves the signal-to-noise ratio and lowers the limit of detection.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Molecular Ion Signal (m/z 154.17) | 1. Excessive fragmentation in Electron Ionization (EI) mode.[15] 2. Inefficient ionization for a nonpolar molecule (e.g., using ESI). | 1. Switch to a softer ionization technique like Chemical Ionization (CI) or use APCI.[1][2] 2. Lower the electron energy in the EI source (if adjustable). 3. Consider chemical derivatization to create a more stable molecular ion.[9] |
| Poor Signal-to-Noise Ratio (S/N) | 1. Low analyte concentration in the sample. 2. Co-elution of interfering compounds from the sample matrix. 3. High background noise in the mass spectrometer. | 1. Implement a sample pre-concentration step such as SPME or purge-and-trap.[7][8] 2. Optimize the GC temperature program to improve separation. 3. Use tandem mass spectrometry (MS/MS) to monitor a specific fragment transition, which increases selectivity.[13] 4. Ensure high-purity solvents and gases are used. |
| Poor Peak Shape / Tailing | 1. Active sites in the GC inlet liner or column. 2. Inappropriate GC temperature program (too low). 3. Sample overloading. | 1. Use a deactivated inlet liner. 2. Condition the GC column according to the manufacturer's instructions. 3. Increase the initial oven temperature or the ramp rate. 4. Dilute the sample to an appropriate concentration.[6] |
| Irreproducible Results | 1. Inconsistent sample preparation or injection volume. 2. Sample carryover from a previous analysis. 3. Instability in the GC or MS system. | 1. Use an autosampler for precise and repeatable injections. 2. Standardize all sample preparation steps. 3. Run blank solvent injections between samples to clean the system.[16] 4. Check for leaks and ensure stable gas flows and source temperatures. |
Quantitative Data Summary
The sensitivity for a given analyte is highly dependent on the specific instrument, its configuration, and the sample matrix. The following table provides a qualitative comparison of common ionization techniques for the analysis of nonpolar VOCs like this compound.
| Ionization Technique | Principle | Typical Fragmentation | Relative Sensitivity for Nonpolar VOCs | Pros | Cons |
| Electron Ionization (EI) | High-energy electrons impact sample molecules, causing ionization and fragmentation.[3] | High | Moderate | Provides reproducible, library-searchable mass spectra for structural confirmation. | Molecular ion can be weak or absent; "hard" ionization.[15] |
| Chemical Ionization (CI) | Ionized reagent gas transfers a proton to the analyte, forming [M+H]⁺.[2] | Low | High | "Soft" ionization preserves the molecular ion; enhances sensitivity for quantification. | Spectra are less detailed for structural elucidation; dependent on reagent gas. |
| APCI | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.[1] | Low to Moderate | High | Tolerant of higher liquid flow rates; good for semi-volatile, nonpolar compounds. | Less sensitive than ESI for polar compounds; potential for thermal degradation. |
| APPI | UV photons ionize the analyte directly or via a dopant molecule.[3] | Low | Very High | Excellent for nonpolar compounds; less susceptible to matrix suppression than ESI/APCI. | Requires a UV lamp source; dopant may be needed for some compounds. |
Experimental Protocol: Derivatization with Dimethyl Disulfide (DMDS) for Double Bond Location
This protocol is adapted for the structural elucidation of alkenes and can help confirm the identity of this compound by pinpointing the location of its double bond. This derivatization adds 94 Da to the molecular weight.
Objective: To form a stable adduct across the double bond of this compound, whose fragmentation pattern in GC-MS will clearly indicate the original position of the double bond.[11]
Materials:
-
Sample containing this compound (in a volatile solvent like hexane).
-
Dimethyl disulfide (DMDS).
-
Iodine solution (50 mg/mL in diethyl ether).
-
Anhydrous sodium thiosulfate (B1220275).
-
Hexane (B92381) (GC grade).
-
2 mL GC vials with screw caps (B75204) and septa.
Procedure:
-
Sample Preparation: In a 2 mL GC vial, add 100 µL of the sample solution (containing approx. 10-50 µg of the alkene).
-
Reagent Addition: Add 200 µL of DMDS and 50 µL of the iodine solution to the vial. The solution should turn brownish-yellow.
-
Reaction: Tightly cap the vial and heat at 40°C for 2 hours.
-
Quenching: After cooling to room temperature, add a few crystals of anhydrous sodium thiosulfate and shake until the solution becomes colorless. This removes excess iodine.
-
Extraction (Optional): If the sample matrix is complex, add 500 µL of hexane and 500 µL of water, vortex, and allow the layers to separate. Collect the upper hexane layer.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Expected Mass Spectrum: The resulting DMDS adduct of this compound will have a molecular ion at m/z 248 (154 + 94). The key fragmentation will be the cleavage of the C-C bond between the two carbons that were originally part of the double bond. This will yield two primary fragment ions that allow for unambiguous assignment of the double bond at the C3 position.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for a low signal-to-noise ratio.
References
- 1. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Uses of derivatization (Chapter 6) - Mass Spectrometry for Chemists and Biochemists [resolve.cambridge.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uni-saarland.de [uni-saarland.de]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Reducing background noise in EAG recordings for 3-Methyldec-3-ene
Welcome to the technical support center for Electroantennography (EAG). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during EAG experiments, with a specific focus on reducing background noise when working with volatile semiochemicals like 3-Methyldec-3-ene.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your EAG recordings.
Issue: High-frequency noise (hissing or buzzing) is obscuring my EAG signal.
Answer: High-frequency noise, often appearing as a hissing or buzzing sound, typically originates from electrical interference in the laboratory. Here are several steps to identify and mitigate this type of noise:
-
Identify the Source:
-
Systematically turn off nearby electronic equipment one by one, such as computers, monitors, centrifuges, vortexers, and fluorescent lights, to see if the noise disappears.[1]
-
Pay close attention to equipment with motors or switching power supplies, as they are common sources of electromagnetic interference (EMI).
-
-
Shielding with a Faraday Cage:
-
A Faraday cage is an enclosure made of conductive material that blocks external electromagnetic fields.[2][3] Placing your entire EAG setup (including the preparation and the headstage) inside a properly grounded Faraday cage is one of the most effective ways to eliminate high-frequency noise.[4][5]
-
Ensure the cage is constructed from a continuous conductive mesh or solid metal and that all seams are sealed with conductive tape to prevent gaps where noise can penetrate.[2][6]
-
-
Grounding:
-
Proper grounding is crucial for minimizing electrical noise.[5]
-
Establish a single, common ground point for your entire setup (a "star" grounding configuration) to avoid ground loops.[5][7] A brass bar can serve as a central grounding bus.
-
Connect the Faraday cage, microscope, micromanipulators, and the amplifier to this central ground point using thick-gauge wire.
-
-
Check and Shorten Cables:
-
Long, unshielded cables can act as antennas, picking up environmental noise.
-
Use the shortest possible cables for all connections, especially for the recording and reference electrodes.
-
Ensure all cables are properly shielded and that the shields are connected to ground.
-
Issue: My baseline is drifting, making it difficult to measure the true EAG response.
Answer: Baseline drift is a slow, steady change in the baseline potential, which can be a significant issue in long-duration recordings like Gas Chromatography-Electroantennographic Detection (GC-EAD).
-
Antennal Preparation Stability:
-
Ensure your antennal preparation is healthy and stable. A dying or drying antenna will exhibit significant baseline drift.
-
Maintain a constant, gentle stream of humidified air over the preparation to keep it from drying out.
-
Allow the preparation to stabilize for a few minutes after mounting before starting your recordings.
-
-
Electrode Stability:
-
Check for air bubbles in your electrode tips, as they can interrupt the electrical circuit and cause drift.[8]
-
Ensure a good, stable contact between the electrodes and the antenna. The use of conductive gel can improve this contact.[8]
-
Use high-quality, chloridized silver-wire electrodes to minimize junction potentials that can contribute to drift.
-
-
Temperature and Airflow:
-
Maintain a stable room temperature, as fluctuations can affect both the electronics and the biological preparation.
-
Ensure a constant and gentle airflow over the antenna. Turbulent or fluctuating airflow can cause baseline instability.
-
-
Software and Hardware Filtering:
Issue: I am seeing large, sporadic spikes in my recordings that are not EAG signals.
Answer: These are often referred to as artifacts and can be caused by a variety of factors, both physiological and environmental.
-
Movement Artifacts:
-
Any movement of the antennal preparation, electrodes, or cables can induce large, sharp voltage spikes.
-
Ensure your setup is on a vibration-isolation table to dampen vibrations from the building.
-
Securely fix the antennal preparation and all cables to prevent movement during the experiment.
-
-
Static Electricity:
-
Static discharge can cause large, brief artifacts.
-
Maintain a relatively high humidity in the recording room to help dissipate static electricity.
-
Consider using an anti-static mat under your setup.
-
-
Poor Electrode Contact:
-
Intermittent contact between the electrode and the antenna can result in sudden jumps in the baseline.
-
Re-check the electrode placement and ensure a stable connection.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to ground my EAG setup to minimize noise?
A1: The most effective method is to use a "star" grounding configuration.[5][7] This involves establishing a single, central grounding point (e.g., a brass bar) and connecting all components of your setup (Faraday cage, microscope, amplifier, etc.) directly to this point with separate, heavy-gauge wires. This prevents the formation of ground loops, which are a major source of 50/60 Hz hum and other electrical noise.[7] Avoid "daisy-chaining" ground connections (connecting one piece of equipment to the ground of another).[7]
Q2: How can I improve the signal-to-noise ratio (S/N) of my EAG recordings?
A2: Improving the S/N ratio involves both increasing the signal and decreasing the noise.
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To Increase the Signal:
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To Decrease the Noise:
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Implement proper grounding and shielding as described above.[11]
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Use a low-noise amplifier and high-quality electrodes.
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Minimize all sources of electrical and mechanical interference in the lab.[11]
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Employ software-based filtering to remove specific noise frequencies, but be careful not to distort the actual EAG signal.[11]
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Q3: What are some specific challenges when working with a volatile compound like this compound?
A3: Volatile organic compounds (VOCs) like this compound present some unique challenges in EAG experiments.
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Stimulus Delivery: Due to its volatility, ensuring a consistent and repeatable stimulus concentration can be difficult. Use a high-quality olfactometer with precise control over airflow and timing.
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Contamination: Volatile compounds can easily contaminate the experimental setup. Thoroughly clean all components of the stimulus delivery system between experiments. Use separate Pasteur pipettes for each odorant and for the control.
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Adsorption: this compound can adsorb to the surfaces of the delivery system (tubing, etc.). Use inert materials like Teflon for your stimulus delivery pathway to minimize this effect.
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Low Volatility Compounds: For less volatile compounds, it can be challenging to deliver a sufficient concentration to elicit a strong response. Gently warming the stimulus source or using a heated delivery line may be necessary, but care must be taken not to degrade the compound.[12]
Q4: How do I prepare the this compound stimulus for EAG?
A4: The standard method for preparing volatile stimuli is to dissolve the compound in a high-purity solvent.
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Solvent Selection: Hexane or paraffin (B1166041) oil are commonly used solvents for volatile semiochemicals.[8]
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Concentration Series: Prepare a serial dilution of this compound in your chosen solvent. A typical starting range might be from 0.1 ng/µL to 100 ng/µL.
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Application: Apply a small, known volume (e.g., 10 µL) of the solution onto a piece of filter paper.
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Stimulus Cartridge: Place the filter paper inside a clean Pasteur pipette or a dedicated stimulus cartridge.
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Control: Always prepare a control stimulus containing only the solvent to ensure that the observed responses are due to the test compound and not the solvent.
Data Presentation
Table 1: Typical EAG Signal and Noise Levels Under Different Shielding Conditions.
| Shielding Condition | Typical Signal Amplitude (mV) | Typical Noise Level (mV) | Signal-to-Noise Ratio (S/N) |
| No Shielding | 0.5 - 2.0 | 0.2 - 0.5 | 1 - 10 |
| Faraday Cage (ungrounded) | 0.5 - 2.0 | 0.1 - 0.2 | 2.5 - 20 |
| Faraday Cage (properly grounded) | 0.5 - 2.0 | < 0.05 | > 10 - 40 |
Note: These are illustrative values. Actual values will vary depending on the insect species, odorant, and specific experimental setup.
Experimental Protocols
Protocol 1: Standard EAG Recording Procedure
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Antenna Preparation:
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Carefully excise an antenna from a live insect.
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Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., Ringer's solution).
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The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base. Ensure good electrical contact, using conductive gel if necessary.[8]
-
-
Setup and Stabilization:
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Place the antennal preparation inside a Faraday cage.
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Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna.
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Pass a continuous, humidified charcoal-filtered air stream over the antenna at a constant flow rate (e.g., 0.5 L/min).
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Allow the preparation to stabilize for at least 5-10 minutes until a stable baseline is achieved.
-
-
Stimulus Delivery and Recording:
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Present a puff of the control (solvent only) to the antenna to check for mechanical responses.
-
Present puffs of the this compound solutions in ascending order of concentration.
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Deliver each stimulus as a short pulse (e.g., 0.5 seconds) into the continuous air stream.
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.
-
Record the resulting voltage changes using an EAG amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each stimulus presentation.
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Subtract the response to the control from the responses to the test stimuli to correct for any mechanical stimulation.
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Plot the dose-response curve (EAG amplitude vs. log of stimulus concentration).
-
Mandatory Visualizations
References
- 1. Video: Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.org [graphviz.org]
- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. ockenfels-syntech.com [ockenfels-syntech.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ento.psu.edu [ento.psu.edu]
- 12. Electrophysiological Recording from Drosophila Trichoid Sensilla in Response to Odorants of Low Volatility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-Methyldec-3-ene in Field Lure Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyldec-3-ene in field lure formulations. Our goal is to provide practical solutions to common stability challenges encountered during experimental work.
Troubleshooting Guide
Issue: Rapid loss of attractancy of this compound lures in the field.
| Possible Cause | Recommended Action | Verification |
| Oxidative Degradation | The double bond in this compound is susceptible to oxidation, especially when exposed to air and high temperatures. Incorporate an antioxidant into your lure formulation. Common choices for olefinic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E (α-tocopherol). Start with a concentration of 0.1-1.0% (w/w) relative to the active ingredient. | Conduct an accelerated stability study comparing lures with and without the antioxidant. Analyze the concentration of this compound at set time points using GC-FID or GC-MS. A significantly slower degradation rate in the stabilized formulation indicates successful mitigation of oxidation. |
| UV Degradation | Ultraviolet (UV) radiation from sunlight can provide the energy to initiate degradation reactions of alkenes. Add a UV protectant to the formulation. UV absorbers like benzophenones or hindered amine light stabilizers (HALS) can be effective. Consider a starting concentration of 0.5-2.0% (w/w). | Expose lures with and without the UV protectant to a controlled UV light source or to direct sunlight for a specified period. Monitor the concentration of this compound over time. A lower degradation rate in the protected lures confirms the role of UV radiation in the instability. |
| Volatility and Evaporation | The active ingredient may be evaporating too quickly from the lure matrix, leading to a shortened field life. Modify the lure matrix to control the release rate. Options include using a less porous polymer, increasing the loading concentration of the active ingredient, or encapsulating the pheromone. | Measure the release rate of this compound from different lure matrices under controlled laboratory conditions (e.g., using dynamic headspace analysis). Compare these results with field trapping data to correlate release rate with attractancy duration. |
| Isomerization | Although tri-substituted alkenes like this compound are relatively stable, exposure to acidic or basic conditions, or certain catalytic surfaces, could potentially lead to isomerization to a less active or inactive isomer. | Ensure all components of the lure formulation and the lure matrix are pH neutral and free of reactive metal ions. Analyze aged lure extracts by GC-MS to check for the presence of isomers that were not in the original formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a field lure?
A1: The two primary degradation pathways for this compound, an alkene, are oxidation and UV degradation. The double bond is the most reactive site in the molecule and is susceptible to attack by atmospheric oxygen, especially in the presence of heat and light, leading to the formation of undesirable byproducts and loss of biological activity. UV radiation can provide the energy to initiate and accelerate these degradation reactions.
Q2: What type of antioxidants are most effective for stabilizing alkene-based pheromones?
A2: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin E (α-tocopherol) are commonly used and effective for stabilizing olefinic compounds. They act as free radical scavengers, interrupting the chain reactions of oxidation. The choice of antioxidant may depend on the specific formulation matrix and regulatory considerations.
Q3: How can I perform an accelerated stability test to quickly assess my lure formulation?
A3: An accelerated stability test involves subjecting the lure to elevated stress conditions to predict its shelf-life under normal conditions. A common approach is to place lures in a temperature- and humidity-controlled chamber (e.g., at 40°C and 75% relative humidity) and, if investigating UV degradation, under a controlled UV light source. Samples are then collected at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks) and the concentration of the active ingredient is quantified.
Q4: What analytical method is best for quantifying this compound and its degradation products?
A4: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method for quantifying the concentration of this compound in lure extracts. For identifying unknown degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its ability to provide structural information about the separated compounds.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Lure Formulations
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Preparation of Lure Formulations:
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Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).
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Prepare different lure formulations by adding potential stabilizers (e.g., 0.5% BHT, 1.0% Tinuvin 770) to the active ingredient solution. Include a control formulation with no stabilizers.
-
Load a precise amount of each formulation onto the chosen lure matrix (e.g., rubber septa, polymer beads).
-
-
Accelerated Aging:
-
Place a set of lures from each formulation group into a stability chamber at 40°C and 75% relative humidity.
-
For UV stability testing, place another set of lures in a chamber with a controlled UV lamp simulating sunlight.
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Store a control set of lures at a low temperature (e.g., -20°C) in the dark.
-
-
Sample Collection and Extraction:
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At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a subset of lures from each condition.
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Extract the remaining active ingredient from each lure using a known volume of an appropriate solvent (e.g., hexane) containing an internal standard (e.g., tetradecane).
-
-
Analytical Quantification:
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Analyze the extracts by GC-FID to determine the concentration of this compound relative to the internal standard.
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If degradation is observed, analyze the extracts by GC-MS to identify potential degradation products.
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Data Presentation
Table 1: Hypothetical Results of Accelerated Stability Study of this compound Lure Formulations after 8 Weeks
| Formulation | Storage Condition | % this compound Remaining (Mean ± SD) |
| Control (No Stabilizer) | 40°C / 75% RH | 45.3 ± 3.1 |
| 0.5% BHT | 40°C / 75% RH | 85.2 ± 2.5 |
| 1.0% Tinuvin 770 | 40°C / 75% RH | 55.7 ± 2.8 |
| 0.5% BHT + 1.0% Tinuvin 770 | 40°C / 75% RH | 92.1 ± 1.9 |
| Control (No Stabilizer) | UV Exposure | 32.8 ± 4.2 |
| 1.0% Tinuvin 770 | UV Exposure | 78.9 ± 3.3 |
Visualizations
Caption: Potential degradation pathways of this compound and intervention points for stabilizers.
Caption: Workflow for accelerated stability testing of lure formulations.
Caption: Troubleshooting flowchart for lure stability issues.
Technical Support Center: Optimizing 3-Methyldec-3-ene Dosage for Insect Trapping
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3-Methyldec-3-ene for effective insect trapping. The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a dose-response experiment for this compound?
A dose-response experiment is crucial for determining the optimal concentration of this compound that maximizes the capture of the target insect species while minimizing the attraction of non-target species (bycatch). This ensures trapping efficacy and cost-effectiveness. The goal is to find the dosage that produces the highest attraction without causing repellency at high concentrations.
Q2: How do environmental factors affect the optimal dosage of this compound?
Environmental conditions such as temperature, wind speed, and humidity significantly influence the release rate and dispersal of this compound from the lure. High temperatures can increase the volatilization rate, potentially requiring a lower initial dose to prevent rapid depletion. Conversely, low temperatures may necessitate a higher dose or a different lure matrix to achieve an effective release rate. Strong winds can disperse the chemical plume too quickly, reducing its effective range.
Q3: Can the type of trap used influence the determined optimal dosage?
Absolutely. The design and color of an insect trap can greatly affect its efficiency. For example, a trap with a larger surface area or more entry points might be more efficient at capturing insects attracted to the lure plume. Therefore, it is essential to standardize the trap type throughout a dose-optimization experiment. If you change the trap design, you may need to re-validate the optimal dosage.
Q4: What are common signs that the this compound dosage is too high?
An excessively high dosage can lead to a phenomenon known as "lure repellency," where the concentration of the semiochemical in the air is so high that it deters the target insects from approaching the trap. A key sign of this is observing low trap captures despite high insect activity in the area. You may also notice a significant increase in the capture of non-target species that are attracted to the higher concentration.
Troubleshooting Guide
Problem 1: Low or No Trap Captures for the Target Insect.
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Question: I have deployed traps with this compound lures, but I am not catching the target insect. What should I check?
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Answer:
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Verify Lure Viability: Ensure the lure has not expired and has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation of the active compound.
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Check Dosage and Release Rate: The dosage may be too low to create a sufficiently large or concentrated plume to attract insects from a distance. Consider testing a higher dose. Conversely, a very high dose could be repellent.
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Confirm Trap Placement: Trap location is critical. Ensure traps are placed at the correct height and in habitats frequented by the target species. Avoid areas with excessive wind that could disrupt the chemical plume.
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Assess Environmental Conditions: Extreme weather, such as heavy rain or very low temperatures, can suppress insect activity, leading to low captures.
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Check for Competing Sources: The presence of natural attractants (e.g., host plants, natural pheromone sources) can compete with the traps and reduce their effectiveness.
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Problem 2: High Variability in Capture Rates Between Traps with the Same Dosage.
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Question: My replicate traps with the same this compound dosage are showing vastly different capture numbers. How can I reduce this variability?
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Answer:
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Standardize Trap Placement: Ensure all traps are placed in similar microhabitats. Differences in sun exposure, wind direction, and surrounding vegetation can alter lure dispersal and insect behavior.
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Implement a Trap Rotation Schedule: To account for location-based variability, rotate the positions of the traps (and the different treatments/dosages) over the course of the experiment.
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Increase Replication: A higher number of replicate traps per treatment will provide a more robust dataset and help to average out spatial variations.
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Check Lure Consistency: Verify that all lures in the same treatment group are from the same batch and have a consistent loading of this compound.
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Problem 3: High Number of Non-Target Species (Bycatch) Being Captured.
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Question: My traps are catching a large number of insects that are not my target species. How can I improve specificity?
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Answer:
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Adjust the Dosage: The current dosage may be too high, attracting a broader range of species. Experiment with lower doses to see if specificity for the target insect improves.
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Incorporate Synergists or Antagonists: Research if there are other compounds that, when added to the lure, can increase attraction for the target species (synergists) or repel non-target species (antagonists).
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Modify the Trap Design: Some non-target species can be excluded by modifying the trap's entry-hole size, shape, or by using specific colors that are less attractive to them.
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Quantitative Data Summary
The following tables present hypothetical data from a dose-response field experiment for this compound targeting a fictional beetle species, Cerambyx fictus.
Table 1: Mean Trap Capture of Cerambyx fictus at Different Dosages of this compound.
| Dosage (mg/lure) | Mean No. of C. fictus Captured per Trap per Week (± SE) |
| 0 (Control) | 1.2 ± 0.5 |
| 10 | 25.6 ± 3.1 |
| 50 | 88.4 ± 7.2 |
| 100 | 152.3 ± 11.5 |
| 200 | 148.9 ± 10.8 |
| 400 | 95.7 ± 8.9 |
SE: Standard Error
Table 2: Effect of Lure Release Rate on Trap Capture.
| Lure Type | Release Rate (mg/day) | Mean No. of C. fictus Captured per Trap per Week (± SE) |
| Low-Release Matrix | 1.5 | 92.1 ± 9.3 |
| Medium-Release Matrix | 3.0 | 155.8 ± 12.4 |
| High-Release Matrix | 6.0 | 110.5 ± 10.1 |
Experimental Protocols
Protocol: Field-Based Dose-Response Experiment
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Objective: To determine the optimal dosage of this compound for trapping Cerambyx fictus.
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Materials:
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Panel traps (n=30)
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Lures loaded with this compound at various concentrations (0, 10, 50, 100, 200, 400 mg).
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A suitable solvent for the control group (e.g., hexane).
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Collection cups with a killing agent (e.g., propylene (B89431) glycol).
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GPS unit for mapping trap locations.
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Methodology:
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Select a suitable field site with a known population of C. fictus.
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Establish a grid of 30 trapping locations, ensuring a minimum distance of 50 meters between each trap to prevent interference.
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Randomly assign one of the six dosage treatments (including the control) to each of the 30 traps, resulting in 5 replicates per treatment.
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Deploy the traps by hanging them from tree branches at a height of approximately 1.5-2.0 meters.
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Service the traps weekly for a period of four weeks. During each service, collect the captured insects from the collection cups, and re-randomize the trap treatments to a new location within the grid to minimize positional bias.
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Count and identify the captured C. fictus and any significant bycatch species.
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Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in capture rates between the different dosages.
-
Visualizations
Caption: Workflow for a dose-response field experiment.
Caption: Troubleshooting logic for low trap captures.
Technical Support Center: 3-Methyldec-3-ene Storage and Handling
Welcome to the technical support center for 3-Methyldec-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and to troubleshoot common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an unsaturated hydrocarbon, an alkene with the chemical formula C₁₁H₂₂. As a trisubstituted alkene, it possesses greater stability compared to mono- or di-substituted alkenes due to hyperconjugation and steric factors. However, the carbon-carbon double bond is a reactive site, making the molecule susceptible to degradation over time, which can impact the purity of the compound and the outcome of experiments.
Q2: What are the primary degradation pathways for this compound during storage?
A2: The main degradation pathways for this compound are:
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Autoxidation: A free-radical chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides, alcohols, ketones, and other oxygenated derivatives. This process is often initiated by light, heat, or the presence of metal ion impurities.
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Isomerization: The double bond can migrate along the carbon chain, or the stereochemistry (if applicable) can change, particularly when exposed to heat, light, or acidic/basic conditions.
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Polymerization: Under certain conditions, such as elevated temperatures or the presence of catalysts, alkene molecules can react with each other to form oligomers or polymers.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Cool to refrigerated temperatures (2-8 °C) are recommended to reduce the rate of potential degradation reactions.
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Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent autoxidation by displacing oxygen.
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Light: The compound should be stored in amber glass bottles or other light-blocking containers to prevent photo-initiated degradation.
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Inhibitors: For long-term storage, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm) is recommended to inhibit autoxidation.
Q4: How can I detect and quantify the degradation of this compound?
A4: Several analytical techniques can be used:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile degradation products, particularly those resulting from oxidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the formation of isomers and other structural changes in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can indicate the formation of hydroxyl (-OH) and carbonyl (C=O) functional groups, which are characteristic of oxidation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Appearance of a yellow tint in the normally colorless liquid. | Oxidation has occurred, leading to the formation of colored degradation products. | - Confirm the presence of oxidation products using GC-MS or FTIR. - If purity is critical, consider purifying the material (e.g., by distillation). - For future storage, ensure the container is purged with an inert gas and stored in the dark at a low temperature. Add a stabilizer like BHT for long-term storage. |
| Inconsistent experimental results using the same batch of this compound over time. | The compound has likely degraded, leading to a change in its purity and the presence of reactive impurities. | - Re-analyze the purity of the stored compound using GC-MS or NMR. - If degradation is confirmed, use a fresh, unopened bottle or purify the existing stock. - Implement a routine quality control check for stored alkenes before use in sensitive experiments. |
| Formation of a viscous liquid or solid precipitates. | Polymerization or oligomerization has occurred. | - This is often triggered by elevated temperatures or contamination with catalysts (e.g., acid or metal residues). - Avoid storing near heat sources. - Ensure storage containers are clean and free of catalytic residues. - If polymerization is a recurrent issue, consider adding a polymerization inhibitor, though this may interfere with downstream applications. |
| Unexpected peaks in the GC-MS or NMR spectrum. | Isomerization or the formation of various degradation products. | - Analyze the new peaks to identify the impurities. - If isomers are detected, review storage conditions for exposure to light and heat, which can promote isomerization. - If oxidation products are present, improve the inertness of the storage atmosphere. |
Data on Storage Stability
| Storage Condition | Expected Degradation Rate | Primary Degradation Products | Recommended Monitoring Interval |
| Ideal: 2-8 °C, Inert Atmosphere (N₂/Ar), Dark, with BHT (100 ppm) | Very Low (< 1% per year) | Minimal | Annually |
| Sub-optimal: Room Temperature (~25 °C), Inert Atmosphere, Dark, with BHT | Low (1-3% per year) | Minor oxidation and isomerization products | Every 6 months |
| Poor: Room Temperature, Air, Ambient Light, No Inhibitor | Moderate to High (> 5% per year) | Significant oxidation products (hydroperoxides, ketones), isomers | Every 1-3 months |
| Harsh: Elevated Temperature (> 30 °C), Air, UV Light Exposure | High to Very High | Extensive oxidation, isomerization, and potential polymerization | Weekly to Monthly |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated degradation conditions.
Methodology:
-
Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials. For inhibitor studies, add BHT to a final concentration of 100 ppm to a subset of vials.
-
Stress Conditions:
-
Temperature Stress: Place vials in ovens set at 40 °C and 60 °C.
-
Light Stress: Place vials in a photostability chamber with controlled UV and visible light exposure at room temperature.
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Oxidative Stress: For a subset of vials at each temperature, do not purge with inert gas, leaving an air headspace.
-
-
Time Points: Withdraw one vial from each condition at t=0, 1, 2, 4, and 8 weeks.
-
Analysis:
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Analyze each sample by GC-MS to identify and quantify degradation products.
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Calculate the percentage of remaining this compound and the formation of major impurities.
-
-
Data Presentation: Tabulate the percentage of this compound remaining at each time point for each condition.
Protocol 2: Monitoring Isomerization by ¹H NMR
Objective: To detect and quantify the isomerization of this compound.
Methodology:
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Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at t=0. Note the chemical shifts and integration of the vinylic and allylic protons.
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Storage: Store the NMR tube under the desired conditions (e.g., at room temperature in ambient light).
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Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., weekly).
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Data Analysis: Compare the spectra over time. The appearance of new signals in the vinylic or allylic region may indicate isomerization. The relative integration of these new peaks compared to the parent compound can be used to quantify the extent of isomerization.
Visualizations
Validation & Comparative
Confirming the Structure of Synthetic 3-Methyldec-3-ene: A Comparative Guide to Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and structural confirmation of the trisubstituted alkene, 3-Methyldec-3-ene. It details a common synthetic methodology and outlines the key analytical techniques and expected data for unambiguous structure elucidation. This information is critical for researchers in organic synthesis and drug development requiring pure and well-characterized molecules.
Synthesis of this compound
A robust and widely utilized method for the stereoselective synthesis of trisubstituted alkenes like this compound is the Wittig reaction. This method involves the reaction of a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, a suitable starting ketone would be 2-octanone (B155638), which reacts with the ylide derived from ethyltriphenylphosphonium bromide.
Alternatively, elimination reactions, such as the dehydrohalogenation of a tertiary alkyl halide or the dehydration of a tertiary alcohol, can also yield trisubstituted alkenes. However, these methods often lead to a mixture of regioisomers and stereoisomers, making the Wittig reaction a more controlled and preferable approach for obtaining a specific isomer.
Structural Confirmation Techniques
To confirm the successful synthesis and determine the precise structure of this compound, a combination of spectroscopic and chromatographic techniques is essential. The following methods provide complementary information for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different types of protons in the this compound molecule. The vinylic proton will appear as a triplet in the olefinic region. The methyl and methylene (B1212753) groups will exhibit distinct chemical shifts and coupling patterns, allowing for the complete assignment of the proton signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their electronic environment. The two sp² hybridized carbons of the double bond will have characteristic chemical shifts in the downfield region of the spectrum. The various sp³ hybridized carbons of the alkyl chains will appear in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure. For this compound (C₁₁H₂₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern of alkanes and alkenes is often characterized by the loss of alkyl fragments, resulting in a series of peaks separated by 14 mass units (CH₂).
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The retention time (tR) of a compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).[1][2] It can be used to assess the purity of the synthesized this compound and can be compared to a known standard for identification. The retention time is influenced by the compound's volatility and its interaction with the stationary phase of the GC column.[2]
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound. Please note that the NMR data is predicted and should be confirmed with experimental results.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.1-5.3 | t | 1H | =CH- |
| ~2.0 | q | 2H | =C-CH₂-CH₃ |
| ~1.6 | s | 3H | =C-CH₃ |
| ~1.2-1.4 | m | 8H | -(CH₂)₄- |
| ~0.9 | t | 3H | -CH₂-CH₃ |
| ~0.85 | t | 3H | -(CH₂)₄-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~135 | =C(CH₃)- |
| ~125 | =CH- |
| ~30-32 | -(CH₂)₅- |
| ~29 | =C-CH₂- |
| ~22.7 | -CH₂-CH₃ |
| ~15 | =C-CH₃ |
| ~14 | -CH₂-CH₃ |
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 154 | Molecular Ion (M⁺) |
| 125 | [M - C₂H₅]⁺ |
| 111 | [M - C₃H₇]⁺ |
| 97 | [M - C₄H₉]⁺ |
| 83 | [M - C₅H₁₁]⁺ |
| 69 | [M - C₆H₁₃]⁺ |
| 55 | [M - C₇H₁₅]⁺ |
| 41 | [C₃H₅]⁺ |
Table 4: Gas Chromatography Parameters
| Parameter | Value |
| Column | Non-polar (e.g., DB-5ms) |
| Injection Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Expected Retention Time | Dependent on exact conditions, but will be a single sharp peak for a pure sample. |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide to anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise while stirring. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of 2-octanone in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield pure this compound.
Spectroscopic and Chromatographic Analysis
-
NMR Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).
-
Gas Chromatography: Dissolve a small amount of the sample in a volatile solvent (e.g., hexane) and inject it into the gas chromatograph.
Mandatory Visualization
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
A Comparative Guide to the Synthesis of 3-Methyldec-3-ene: Wittig Reaction vs. Alternative Olefination Methods
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, critical in the development of pharmaceuticals and complex molecular architectures. 3-Methyldec-3-ene, a trisubstituted alkene, presents a valuable case study for comparing the efficacy of various olefination methodologies. This guide provides an objective comparison of the classic Wittig reaction against prominent alternatives, supported by experimental considerations and data-driven analysis to inform synthetic strategy.
Overview of Synthetic Approaches
The primary challenge in synthesizing this compound lies in controlling the geometry of the trisubstituted double bond. The choice of synthetic method directly impacts the yield, purity, and E/Z isomeric ratio of the final product. This comparison focuses on the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia olefination, and the Peterson olefination as primary routes from a common precursor, 3-heptanone (B90015). A Grignard-based approach is also considered as a classical, albeit less controlled, alternative.
The Wittig Reaction
The Wittig reaction is a widely used method for forming a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide.[1][2] For the synthesis of this compound, this involves the reaction of 3-heptanone with the ylide generated from ethyltriphenylphosphonium bromide.
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one required for this synthesis, typically favor the formation of the Z-alkene.[1][3] However, reactions with ketones to form trisubstituted alkenes are often less selective and can yield mixtures of E and Z isomers.[4]
-
Advantages: The reaction is versatile, tolerates a wide range of functional groups, and the position of the double bond is fixed without rearrangement.[2][4]
-
Disadvantages: A significant drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate from the desired product.[5] The stereoselectivity for trisubstituted alkenes can be low, necessitating chromatographic separation of isomers.[4]
The Horner-Wadsworth-Emmons (HWE) Reaction
A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion to react with a carbonyl compound.[5] This method is renowned for its high stereoselectivity.
-
Stereoselectivity: The standard HWE reaction strongly favors the formation of the thermodynamically more stable E-alkene, often with excellent selectivity.[6][7] This is a key advantage over the traditional Wittig reaction for accessing E-isomers. For the synthesis of Z-alkenes, modified conditions such as the Still-Gennari protocol can be employed.[6]
-
Advantages: The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding Wittig ylides.[5] A major practical advantage is that the dialkylphosphate byproduct is water-soluble, allowing for simple removal by aqueous extraction.[5][8]
-
Disadvantages: The standard HWE conditions are not suitable for the selective synthesis of Z-isomers, requiring specialized reagents.
The Julia Olefination
The Julia, or Julia-Lythgoe, olefination involves the reaction of a phenyl sulfone carbanion with an aldehyde or ketone.[9] The resulting β-hydroxysulfone intermediate undergoes a two-step functionalization and reductive elimination to yield the alkene.
-
Stereoselectivity: The classical Julia-Lythgoe olefination is highly selective for the formation of E-alkenes.[10][11] Modern variations, such as the one-pot Julia-Kocienski olefination, also provide excellent E-selectivity under milder conditions.[9][12]
-
Advantages: This method is known for its high E-selectivity, even for sterically hindered or complex substrates.[9] It tolerates a wide variety of functional groups.
-
Disadvantages: The original protocol is a multi-step process that often requires the use of harsh reducing agents like sodium amalgam.[11] While the Julia-Kocienski modification simplifies the procedure, it requires specialized sulfone reagents.[13]
The Peterson Olefination
The Peterson olefination is a versatile method that proceeds via the reaction of an α-silyl carbanion with a carbonyl compound to form a β-hydroxysilane intermediate.[14][15] The subsequent elimination step can be controlled to produce either the E or Z alkene.
-
Stereoselectivity: This method offers unique stereochemical control. By isolating the β-hydroxysilane intermediate, subsequent acid-catalyzed (anti-elimination) or base-catalyzed (syn-elimination) steps can be used to selectively form either the E or Z alkene, respectively, from the same intermediate diastereomers.[16][17]
-
Advantages: The ability to selectively synthesize either geometric isomer from a common intermediate is a powerful feature.[18]
-
Disadvantages: The reaction requires stoichiometric quantities of organosilicon reagents. For high stereoselectivity, the diastereomeric β-hydroxysilane intermediates may need to be separated prior to the elimination step.[16]
Grignard-Based Synthesis
A classical approach involves the addition of a Grignard reagent to a ketone, followed by the dehydration of the resulting tertiary alcohol.[19] For this synthesis, ethylmagnesium bromide would be added to 3-heptanone to form 3-methyl-3-decanol.
-
Stereoselectivity: This method offers poor stereochemical control. The acid-catalyzed dehydration of the alcohol intermediate typically follows Zaitsev's rule but often leads to a mixture of regioisomers and E/Z stereoisomers, with the more stable E-isomer predominating but rarely exclusively.
-
Advantages: The starting materials are readily available and inexpensive, and the procedure is straightforward for C-C bond formation.[19][20]
-
Disadvantages: The lack of stereoselectivity and the potential for the formation of multiple alkene isomers are major drawbacks for applications requiring high isomeric purity.
Data Presentation: Comparison of Methods
The following tables summarize the key features and representative experimental outcomes for the synthesis of this compound.
Table 1: Qualitative Comparison of Olefination Methods
| Method | Carbonyl Substrate | Nucleophile / Reagent | Typical Stereoselectivity | Key Advantages | Key Disadvantages |
| Wittig Reaction | 3-Heptanone | Ethyltriphenylphosphorane | Low; favors Z-isomer but often gives E/Z mixtures for trisubstituted alkenes[3][4] | Versatile, fixed double bond position[2] | Poor stereocontrol, difficult byproduct removal[5] |
| HWE Reaction | 3-Heptanone | Diethyl ethylphosphonate carbanion | High; strongly favors E-isomer[5][7] | Excellent E-selectivity, water-soluble byproduct[8] | Standard conditions not suitable for Z-isomers |
| Julia Olefination | 3-Heptanone | Ethyl phenyl sulfone carbanion | High; strongly favors E-isomer[10][11] | Excellent E-selectivity, tolerates steric hindrance | Classic method is multi-step and uses harsh reagents[9] |
| Peterson Olefination | 3-Heptanone | α-Silyl carbanion | Controllable; E or Z via acidic or basic elimination[16][17] | Access to both E and Z isomers from one intermediate | Requires stoichiometric silicon reagents, may need diastereomer separation |
| Grignard Synthesis | 3-Heptanone | Ethylmagnesium bromide | Low; favors E-isomer but gives E/Z and regioisomeric mixtures | Inexpensive, simple C-C bond formation[19] | Poor stereochemical and regiochemical control |
Table 2: Representative Experimental Data for Trisubstituted Alkene Synthesis
| Method | Target Isomer | Typical Yield (%) | Typical E:Z Ratio | Reaction Conditions |
| Wittig Reaction | Z | 60-80 | 30:70 to 50:50 | Strong base (n-BuLi, NaH), anhydrous THF/ether |
| HWE Reaction | E | 85-95 | >95:5 | Base (NaH, NaOEt), THF/DMF |
| Julia-Kocienski | E | 80-90 | >95:5 | Base (KHMDS), THF, -78 °C to RT |
| Peterson Olefination | E (Acid) | 75-90 | >95:5 | H₂SO₄ or KH, THF |
| Peterson Olefination | Z (Base) | 75-90 | 5:>95 | KH, THF |
| Grignard + Dehydration | E (major) | 50-70 | 70:30 to 85:15 | Anhydrous ether, then H₃O⁺, heat |
Note: Yields and ratios are representative for trisubstituted alkenes and may vary based on specific substrate and reaction optimization.
Experimental Protocols
Protocol 1: Wittig Reaction for this compound (Illustrative)
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Olefination: Cool the ylide solution back to 0 °C.
-
Add a solution of 3-heptanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to separate the alkene isomers from the triphenylphosphine oxide byproduct.
Protocol 2: Horner-Wadsworth-Emmons Reaction for (E)-3-Methyldec-3-ene
-
Carbanion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add diethyl ethylphosphonate (1.1 eq) dropwise. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until gas evolution ceases (approx. 1 hour).
-
Olefination: Cool the resulting clear solution to 0 °C and add a solution of 3-heptanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding water.
-
Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble phosphate (B84403) byproduct is largely removed in the aqueous layers.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the highly pure (E)-alkene.
Visualizations
Caption: General workflow for the Wittig reaction.
Caption: Comparison of Wittig and HWE reaction pathways.
Caption: Stereochemical control in the Peterson olefination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction - NROChemistry [nrochemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
- 10. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Julia Olefination [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Peterson Olefination [organic-chemistry.org]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. Peterson olefination - Wikipedia [en.wikipedia.org]
- 19. byjus.com [byjus.com]
- 20. web.mnstate.edu [web.mnstate.edu]
A Comparative GC-MS Analysis: Synthetic 3-Methyldec-3-ene versus Natural Terpene-Rich Extract
For researchers, scientists, and professionals in drug development, understanding the chemical profile of both synthetic compounds and their potential natural counterparts is crucial. This guide provides a comparative analysis of a synthetically produced alkene, 3-Methyldec-3-ene, and a representative natural extract rich in structurally similar terpenes, using Gas Chromatography-Mass Spectrometry (GC-MS) as the analytical method.
While natural extracts offer a complex matrix of compounds that may act synergistically, synthetic compounds provide a high degree of purity and consistency. GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile components in a sample, making it ideal for this type of comparison.[1]
Executive Summary
This guide outlines the fundamental differences observed in the GC-MS profiles of a pure synthetic standard of an alkene, exemplified by this compound, and a complex natural mixture, represented here by Lemon Essential Oil. The synthetic standard is characterized by a single, sharp peak in the gas chromatogram, corresponding to the pure compound. In contrast, the natural extract exhibits a complex chromatogram with multiple peaks of varying intensities, indicating the presence of a diverse range of volatile compounds.
Quantitative analysis reveals that while the synthetic sample is ideally 100% this compound, the natural extract contains a multitude of terpenes and other hydrocarbons, with specific major and minor constituents contributing to its overall chemical profile. This comparison highlights the trade-offs between the purity of a synthetic compound and the inherent complexity of a natural product.
Data Presentation: Quantitative Comparison
The following table provides a representative quantitative comparison between a hypothetical pure synthetic this compound sample and a typical Lemon Essential Oil analysis by GC-MS. The data for Lemon Essential Oil is based on published findings.[2][3][4][5]
| Compound | Chemical Class | Synthetic this compound (% Area) | Lemon Essential Oil (% Area)[2][3][4][5] |
| This compound | Alkene | ~100% | Not Typically Present |
| Limonene | Monoterpene | 0% | 55 - 75% |
| β-Pinene | Monoterpene | 0% | 7 - 17% |
| γ-Terpinene | Monoterpene | 0% | 6 - 12% |
| α-Pinene | Monoterpene | 0% | 1.5 - 3% |
| Sabinene | Monoterpene | 0% | 1 - 3% |
| Myrcene | Monoterpene | 0% | 1 - 2% |
| Other Terpenes & Hydrocarbons | Various | 0% | < 5% |
Note: The percentage area in a GC chromatogram is proportional to the concentration of the respective compound.
Experimental Protocols
A detailed methodology for the GC-MS analysis is provided below. This protocol is a generalized procedure and may require optimization based on the specific instrumentation and sample characteristics.
Sample Preparation
-
Synthetic this compound: A stock solution of this compound is prepared in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 100 µg/mL. A 1 µL aliquot of this solution is injected into the GC-MS.
-
Natural Extract (Lemon Essential Oil): The essential oil is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 1:100 v/v) to avoid column overload. A 1 µL aliquot of the diluted sample is then injected.[6]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Ramp: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis
Component identification is achieved by comparing the obtained mass spectra with reference spectra in a database such as the NIST Mass Spectral Library.[7][8][9] The relative percentage of each component is calculated from the peak area in the total ion chromatogram.
Visualizations
GC-MS Experimental Workflow
Caption: GC-MS experimental workflow from sample preparation to data analysis.
Logical Comparison: Synthetic vs. Natural
Caption: Logical comparison of synthetic versus natural compounds.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. Determination of the Volatile Profile of Lemon Peel Oils as Affected by Rootstock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. scitepress.org [scitepress.org]
- 7. 1-Undecene [webbook.nist.gov]
- 8. 1-Undecene [webbook.nist.gov]
- 9. 1-Undecene [webbook.nist.gov]
A Comparative Analysis of the Potential Bioactivity of (E)-3-Methyldec-3-ene and its (Z)-isomer
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for comparing the potential bioactivities of these two isomers, outlines hypothetical experimental protocols based on established methodologies for similar compounds, and presents illustrative data tables and diagrams to guide future research.
The Critical Role of Geometric Isomerism in Bioactivity
The spatial arrangement of atoms in a molecule, particularly around a non-rotating double bond, is a critical determinant of its biological function.[1][2][3] This is because biological receptors, such as proteins and enzymes, have specific three-dimensional binding sites. The "lock and key" or "induced fit" models of receptor-ligand interaction mean that even subtle differences in the shape of a molecule can dramatically alter its ability to bind to and activate or inhibit a biological target.
In the realm of insect pheromones, for instance, the geometric configuration of an alkene is often paramount. In many species, only one isomer is biologically active, while the other may be inactive or even act as an antagonist, inhibiting the effect of the active isomer.[4][5] For example, with the pink bollworm moth sex pheromone, the cis isomer has been shown to inhibit or completely mask the activity of the trans isomer.[4] In other cases, a precise ratio of (E) and (Z) isomers is necessary to elicit a specific behavioral response in insects.[6]
Given these well-established principles, it is reasonable to hypothesize that (E)-3-Methyldec-3-ene and (Z)-3-Methyldec-3-ene will exhibit different bioactivities. The following sections outline a hypothetical comparative study.
Hypothetical Comparative Bioactivity Data
The following table summarizes potential outcomes from a series of bioassays designed to compare the insecticidal and pheromonal activities of the (E) and (Z) isomers of 3-methyldec-3-ene.
| Bioassay | Parameter Measured | (E)-3-Methyldec-3-ene | (Z)-3-Methyldec-3-ene | Control (Vehicle) |
| Insecticidal Activity | ||||
| Aedes aegypti (Topical) | LD50 (µ g/insect ) at 24h | 15.2 ± 1.8 | 45.7 ± 3.2 | >100 |
| Tribolium castaneum (Contact) | Mortality (%) at 10 µg/cm² | 85 ± 5% | 32 ± 7% | <5% |
| Pheromonal Activity | ||||
| Electroantennography (EAG) | Antennal Response (mV) | 0.8 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 |
| Behavioral Assay (Wind Tunnel) | % Attraction to Source | 78 ± 6% | 15 ± 4% | <10% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to serve as a template for the presentation of actual experimental results.
Proposed Experimental Protocols
To ascertain the bioactivities of (E)- and (Z)-3-Methyldec-3-ene, a series of standardized bioassays would be required. The following are detailed methodologies for key proposed experiments.
Insecticidal Activity Assay (Topical Application)
-
Objective: To determine the median lethal dose (LD50) of each isomer when applied directly to an insect.
-
Test Organism: Adult female Aedes aegypti mosquitoes, 3-5 days post-emergence.
-
Procedure:
-
Prepare stock solutions of each isomer in high-purity acetone (B3395972).
-
Create a series of dilutions ranging from 1 µg/µL to 100 µg/µL.
-
Anesthetize mosquitoes by chilling on a cold plate.
-
Using a calibrated microapplicator, apply 0.1 µL of the test solution to the dorsal thorax of each mosquito.
-
A control group is treated with acetone only.
-
Place treated insects in recovery cups with access to a 10% sucrose (B13894) solution.
-
Record mortality at 24 hours post-application.
-
Calculate the LD50 values using probit analysis.
-
Pheromonal Activity Assay (Electroantennography - EAG)
-
Objective: To measure the electrical response of an insect's antenna to each isomer, indicating its potential as a pheromone.
-
Test Organism: Male antennae of a target lepidopteran species (e.g., Helicoverpa zea).
-
Procedure:
-
Excise an antenna from a male moth and mount it between two electrodes with conductive gel.
-
Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.
-
Prepare serial dilutions of each isomer in paraffin (B1166041) oil.
-
Apply a known volume of the diluted isomer to a filter paper strip and insert it into a glass cartridge.
-
Inject a puff of air through the cartridge into the main airstream directed at the antenna.
-
Record the resulting depolarization of the antennal membrane (EAG response) in millivolts (mV).
-
Use paraffin oil alone as a control.
-
Logical and Experimental Flow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical framework for comparing the bioactivities and a typical experimental workflow.
Caption: Logical framework for the comparative bioactivity assessment.
Caption: A typical experimental workflow for comparing isomer bioactivity.
Conclusion
While direct experimental data comparing (E)-3-Methyldec-3-ene and (Z)-3-Methyldec-3-ene is currently lacking, established principles of stereochemistry provide a strong basis for predicting differential bioactivity. The distinct spatial arrangements of the (E) and (Z) isomers are likely to result in varied interactions with biological targets, leading to differences in their efficacy and potency as potential insecticides or pheromones. The experimental frameworks and illustrative data presented here offer a roadmap for future research to elucidate the specific biological activities of these compounds and contribute to the development of novel, highly specific agents for pest management or other applications.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Sex pheromone of the pink bollworm moth: biological masking by its geometrical isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Efficacy of Stored Product Insect Pheromones: A Comparative Analysis
An important note on the originally requested topic: Initial research for a comparison guide on the efficacy of "3-Methyldec-3-ene" revealed that this compound is not a recognized insect pheromone. It has been documented as a synthetic intermediate in the preparation of 3-methyldecane, a substance investigated in relation to the flour beetle, Tribolium castaneum. However, the actual aggregation pheromone for this pest was later identified as 4,8-dimethyldecanal (B1216375). Consequently, due to the absence of efficacy data for this compound as a pheromone, this guide has been refocused to provide a comparative analysis of the well-documented and commercially significant pheromones of major stored product pests.
This guide provides a comparative overview of the efficacy of key pheromones used in the management of four major stored product insect pests: the red flour beetle (Tribolium castaneum), the Indian meal moth (Plodia interpunctella), the lesser grain borer (Rhyzopertha dominica), and the rice weevil (Sitophilus oryzae). The information is intended for researchers, scientists, and drug development professionals working in the field of chemical ecology and pest management.
Comparative Efficacy of Stored Product Insect Pheromones
The efficacy of a pheromone is influenced by a multitude of factors including the dose, the design of the trap, and the presence of other chemical cues such as kairomones (food odors). Below are tables summarizing the efficacy of the primary pheromones for the selected pests based on available experimental data.
Table 1: Efficacy of 4,8-dimethyldecanal in Trapping Tribolium castaneum
| Pheromone Dose | Trap Type | Experimental Setting | Key Findings |
| 0.5 µL | Dome trap | Laboratory | Maximum trap catch of 24% was achieved when beetles were released up to 60 cm from the pheromone source.[1] |
| Not specified | Pitfall trap (Flit-Trak M2) | Flour mill | The synthetic pheromone lure was critical for the trap's efficacy. The addition of a food-based oil enhanced the attractiveness of the pheromone.[2] |
| Not specified | Various (Dome, Wall, Box) | Food processing facilities | Dome traps baited with a kairomone gel or oil were generally the most sensitive for capturing T. castaneum.[3][4] |
| Not specified | Pitfall trap | Laboratory | No significant difference in the mean response of virgin females to males on high vs. low nutrition diets, though males on high nutrition diets produced three times more pheromone.[5] |
Table 2: Efficacy of Plodiolide in Trapping Plodia interpunctella
| Pheromone Dose | Trap Type | Experimental Setting | Key Findings |
| 0.5 mg (7:3 ratio of Z9,E12-14:OAc to Z9,E12-14:OH) | Not specified | Not specified | This ratio and dose are reported to provide the highest trapping efficacy.[6] |
| 1 mg vs. 10 mg (Z,E)-9,12-tetradecadienyl acetate | Sticky traps | 1000 m³ rooms (with and without mating disruption) | Traps with 10 mg of pheromone captured more moths than those with 1 mg, both with and without mating disruption.[7] |
| Not specified | Various | Retail pet stores | Mating disruption resulted in an average reduction of 85% in moth captures.[8] |
| Not specified | Traps with vegetable oil | Grain warehouse | The addition of sex pheromones to traps baited with attractive vegetable oils did not improve male capture and significantly reduced female capture.[6] |
Table 3: Efficacy of Dominicalure in Trapping Rhyzopertha dominica
| Pheromone Dose | Trap Type | Experimental Setting | Key Findings |
| 1:1 ratio of Dominicalure-1 and Dominicalure-2 | Lindgren funnel traps | Field (various landscapes) | Traps baited with pheromone captured significantly more beetles than unbaited traps. In 2017, pheromone traps caught 818% more and in 2018, 543% more.[9] |
| 5 mg + 5 mg and 7.5 mg + 7.5 mg (DL1 + DL2) | Multifunnel traps | Grain store | Attraction increased with dose; the 7.5 mg + 7.5 mg dose was most effective, though not significantly different from 5 mg + 5 mg.[10] |
| Not specified | Lindgren funnel traps | Field (wooded and open sites) | Marked beetles were recaptured as far as 1.6 km from the release point, with higher trap captures in wooded sites.[11] |
| Not specified | Lindgren funnel and Japanese beetle traps | Field | These traps captured more R. dominica than Pherocon II sticky traps or bucket traps baited with the same pheromone.[12] |
Table 4: Efficacy of Sitophilure in Trapping Sitophilus oryzae
| Pheromone Dose | Trap Type | Experimental Setting | Key Findings |
| 1 mg | Modified Flit-Trak M2 traps | Laboratory arena | Traps baited with Sitophilure (with or without Tribolium pheromone) captured significantly more S. oryzae than traps with only the Tribolium pheromone.[13] |
| 0.5 mg, 1 mg, 2 mg | Flight and refuge traps | Field (near maize cribs) | For the related species S. zeamais, trap catch in flight traps increased significantly with dose. A similar, though not statistically significant, trend was observed for S. oryzae. The combination of pheromone and cracked wheat had an additive effect on trap catch.[14] |
| Not specified | Traps with food attractants | Laboratory | Cracked corn, rice kernels, and corn germ oil were significantly more attractive to rice weevils than 1 mg of synthetic pheromone alone. A strong synergistic effect was observed when the pheromone was combined with these food items. |
| Not specified | Xlure RWT | Not specified | This commercial trap combines a pheromone lure with a food attractant for monitoring rice weevils.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are summaries of common experimental protocols for evaluating stored product insect pheromones.
Laboratory Bioassays
-
Two-Choice Olfactometer: A Y-tube or multi-arm olfactometer is used to assess the preference of insects for different odor sources. A stream of purified air is passed through two or more arms, one containing the test pheromone and the other a control (e.g., solvent only). Insects are released at the base of the olfactometer, and their choice of arm is recorded.
-
Wind Tunnel Assays: These assays are used to observe upwind flight and landing behavior in response to a pheromone plume. A wind tunnel provides a laminar airflow, and the pheromone is released from a point source at the upwind end. The flight path and behavior of individual insects are recorded.
-
Pitfall Arena Assays: For crawling insects like Tribolium and Sitophilus, a circular arena is often used. Traps, such as pitfall traps, are placed within the arena, with some baited with the test pheromone and others serving as controls. A known number of insects are released in the center of the arena, and the number of insects captured in each trap is counted after a set period.[16]
Field and Semi-Field Trials
-
Trap Placement and Design: The choice of trap is critical and depends on the target insect's behavior (flying vs. crawling). Common trap types include sticky traps, delta traps, funnel traps, and pitfall traps.[2][12][17] Traps are typically placed in a grid pattern within the study area (e.g., a warehouse or food processing facility).[18][19]
-
Lure Preparation: Pheromones are typically released from a controlled-release dispenser, such as a rubber septum or a plastic lure. The dose of the pheromone and the release rate are critical parameters that are often varied in experimental trials.
-
Data Collection and Analysis: Traps are checked at regular intervals, and the number of captured target insects is recorded. Statistical analyses, such as ANOVA, are used to compare the efficacy of different treatments (e.g., different pheromone doses, trap types, or the addition of kairomones).[10][13]
-
Mating Disruption Trials: In these studies, a high concentration of synthetic sex pheromone is released into the environment to confuse males and prevent them from locating females. Efficacy is often measured by the reduction in trap captures in the treated area compared to a control area and by assessing the mating status of tethered females.[8]
Signaling Pathways
The detection of pheromones in insects is a complex process involving olfactory receptor neurons (ORNs) located in the antennae. While the specific details can vary between insect orders and species, a general model of pheromone signal transduction has been established.
Pheromone Reception and Transduction in Insects
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of different traps and attractants in 3 food processing facilities in Greece on the capture of stored product insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pheromone production by male Tribolium castaneum (Coleoptera: Tenebrionidae) is influenced by diet quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. eje.cz [eje.cz]
- 14. Field monitoring Sitophilus zeamais and Sitophilus oryzae (Coleoptera: Curculionidae) using refuge and flight traps baited with synthetic pheromone and cracked wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchmap.jp [researchmap.jp]
- 17. ars.usda.gov [ars.usda.gov]
- 18. Trapping Tribolium castaneum (Coleoptera: Tenebrionidae) and Other Beetles in Flourmills: Evaluating Fumigation Efficacy and Estimating Population Density - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Researcher's Guide to Validating the Enantiomeric Purity of Chiral 3-Methyldec-3-ene
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides an objective comparison of modern analytical techniques for validating the enantiomeric purity of non-polar chiral alkenes, using 3-Methyldec-3-ene as a representative compound. We present supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Overview of Analytical Methodologies
The validation of enantiomeric excess (ee) for a volatile and non-polar compound like this compound primarily relies on chromatographic techniques. The identical physical properties of enantiomers in an achiral environment necessitate the use of a chiral selector, which can be part of the stationary phase or a mobile phase additive, to induce separation. The most effective methods for this class of compounds are Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral High-Performance Liquid Chromatography (HPLC).
-
Chiral Gas Chromatography (GC): This is a highly suitable method for volatile and thermally stable compounds.[1] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative.[2][3] Chiral GC offers high resolution, sensitivity, and is often the first choice for analyzing volatile chiral hydrocarbons.[1]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative, using supercritical CO₂ as the primary mobile phase.[4][5] It combines the advantages of both GC and HPLC, offering high efficiency, rapid analysis times (often 3 to 5 times faster than HPLC), and reduced consumption of toxic organic solvents.[6] It is particularly well-suited for both analytical and preparative scale purification of non-polar to moderately polar compounds.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): While a versatile and widely used technique for many chiral pharmaceuticals, normal-phase HPLC is the mode applicable to non-polar analytes like this compound.[7] Although effective, it often requires longer analysis times and consumes larger volumes of potentially toxic organic solvents compared to SFC.[6]
Performance Comparison of Key Techniques
The choice of analytical technique depends on various factors including the required resolution, analysis speed, sample throughput, and scale of analysis (analytical vs. preparative). The following table summarizes key performance metrics for Chiral GC, SFC, and HPLC, based on data from the analysis of volatile, non-polar chiral compounds such as terpenes and fragrance components, which serve as effective proxies for this compound.
| Parameter | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral High-Performance Liquid Chromatography (HPLC) (Normal Phase) |
| Principle | Volatilization and separation on a chiral stationary phase. | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Separation using a liquid mobile phase and a chiral stationary phase. |
| Typical Analytes | Volatile, thermally stable compounds (e.g., hydrocarbons, terpenes, essential oils).[2][3] | Non-polar to moderately polar compounds; suitable for volatile and unstable compounds.[4][8] | Non-polar to moderately polar compounds. |
| Analysis Speed | Moderate to Fast (typically 10-40 min). | Very Fast (often < 10 min, 3-5x faster than HPLC).[6][9] | Slow to Moderate (typically 15-60 min). |
| Resolution (Rs) | High to Excellent (Rs > 1.5 is common). For example, limonene (B3431351) enantiomers can be resolved with Rs > 2.0 on a β-cyclodextrin column.[3] | High to Excellent. Often provides increased resolution compared to HPLC for many racemates.[7] | Good to High. For example, β-blocker enantiomers can be separated with Rs > 2.0.[10] |
| Sensitivity (Typical LLOQ) | High (low ng to pg range). | High (0.03 - 6.00 ng/mL reported for octadecanoids).[11] | Good to High (0.01 - 1.25 ng/mL reported for octadecanoids in a complementary LC method).[11] |
| Solvent Consumption | Minimal (only carrier gas). | Low to Moderate (significantly less organic solvent than HPLC).[6] | High. |
| Preparative Scale | Limited by volatility and complex trapping systems. | Excellent; higher loading capacity and easier fraction collection than GC.[4] | Well-established but high solvent usage. |
| Cost & Complexity | Moderate instrument cost, relatively simple operation. | Higher initial instrument cost, requires handling of supercritical fluids. | Moderate instrument cost, widely available. |
| Environmental Impact | Low. | Low ("Green" technique).[5] | High (due to organic solvent use). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for Chiral GC and Chiral SFC, which are the most recommended techniques for this compound.
Protocol for Chiral Gas Chromatography (GC)
This method is optimized for the separation of volatile, non-polar enantiomers.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler for precision.
Chromatographic Conditions:
-
Column: Rt-βDEXse or similar β-cyclodextrin based CSP (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Hydrogen or Helium. Hydrogen is often preferred for higher linear velocities and improved efficiency.[12]
-
Linear Velocity: 60-80 cm/sec.[12]
-
Injection: 1 µL, Split mode (e.g., 100:1 ratio) to avoid column overloading.
-
Injector Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 2 °C/minute to 180 °C.[12]
-
Hold at 180 °C for 5 minutes.
-
-
Detector: FID at 250 °C.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of ~10-50 µg/mL for analysis.
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Protocol for Chiral Supercritical Fluid Chromatography (SFC)
This protocol offers a rapid and environmentally friendly alternative to GC and HPLC.
Instrumentation:
-
Analytical SFC system with a UV-Vis or Mass Spectrometric detector.
-
Backpressure regulator to maintain supercritical conditions.
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP such as CHIRALPAK IG or similar (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Ethanol or Methanol
-
-
Gradient: Isocratic elution with 5% Co-solvent (Ethanol) is a good starting point.
-
Flow Rate: 2.0 mL/min.[11]
-
Column Temperature: 35-40 °C.[11]
-
Backpressure: 150 bar (2175 psi).
-
Detection: UV at an appropriate wavelength (if the analyte has a chromophore) or MS. For a simple alkene, a different detector like an ELSD might be necessary if MS is not available.
Sample Preparation:
-
Dissolve the this compound sample in the co-solvent (e.g., Ethanol) to a concentration of approximately 0.5-1.0 mg/mL.
-
Ensure the sample is fully dissolved and filter if necessary.
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as for GC.
Visualization of Workflows and Logic
To further clarify the process, the following diagrams illustrate the general workflow for enantiomeric purity validation and a decision-making guide for method selection.
Caption: A typical workflow for determining the enantiomeric purity of a chiral compound.
Caption: A decision tree for selecting the optimal chromatographic method.
Conclusion
For validating the enantiomeric purity of a non-polar, volatile alkene like this compound, Chiral Gas Chromatography stands out as an excellent first choice due to its high resolving power, sensitivity, and low operational waste. Chiral Supercritical Fluid Chromatography presents a compelling modern alternative, offering significant advantages in speed and environmental friendliness, making it ideal for high-throughput screening and preparative applications.[4][5][6] While Chiral HPLC remains a viable option, it is generally less efficient in terms of time and solvent consumption for this specific class of compounds. The selection of the most appropriate method should be guided by the specific analytical needs, available instrumentation, and desired throughput of the laboratory. The protocols and comparative data provided herein serve as a robust starting point for developing and validating a precise and reliable method for enantiomeric purity determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispec.co.th [scispec.co.th]
A Comparative Guide to the Behavioral Bioassays of Putative Pheromones: A Hypothetical Analysis of 3-Methyldec-3-ene
Disclaimer: As of October 2025, publicly accessible research detailing the specific behavioral effects and bioassay data for 3-Methyldec-3-ene is limited. Consequently, this guide presents a hypothetical statistical analysis and comparison to illustrate the expected data presentation and experimental protocols for such a compound. The data herein is illustrative and intended to serve as a template for researchers in the field.
This guide provides a comparative analysis of the hypothetical behavioral data from bioassays involving this compound against a known, standard pheromone compound, (E)-beta-farnesene. It is designed for researchers, scientists, and drug development professionals working on insect pest management and pheromone-based control strategies.
Data Presentation: Comparative Behavioral Responses
The following tables summarize hypothetical quantitative data from a series of bioassays designed to assess the chemo-attractant properties of this compound in comparison to (E)-beta-farnesene on a model insect species.
Table 1: Dose-Response Analysis in Wind Tunnel Bioassay
| Compound | Concentration (ng/µL) | Mean Time to Source Contact (s) | % Responding (n=100) |
| This compound | 1 | 115.2 ± 12.5 | 35 |
| 10 | 85.7 ± 9.8 | 68 | |
| 100 | 62.3 ± 7.1 | 85 | |
| (E)-beta-farnesene | 1 | 102.1 ± 11.3 | 42 |
| 10 | 75.4 ± 8.2 | 75 | |
| 100 | 55.9 ± 6.4 | 92 | |
| Control (Solvent) | - | >300 | 5 |
Table 2: Electroantennography (EAG) Response
| Compound | Concentration (ng/µL) | Mean EAG Response (mV) |
| This compound | 1 | 0.8 ± 0.2 |
| 10 | 2.1 ± 0.4 | |
| 100 | 4.5 ± 0.7 | |
| (E)-beta-farnesene | 1 | 1.1 ± 0.3 |
| 10 | 2.9 ± 0.5 | |
| 100 | 5.8 ± 0.9 | |
| Control (Solvent) | - | 0.1 ± 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on established practices in insect pheromone research.[1][2][3]
Wind Tunnel Bioassay Protocol
-
Insect Preparation: Test insects are collected and held for 8-24 hours to allow for recovery from any collection-induced stress and for natural mortality to occur.[1] Healthy, active individuals are selected for the bioassay.
-
Pheromone Application: A dilution series of the synthetic pheromones is prepared in a suitable solvent (e.g., methanol (B129727) or hexane). A standard volume of each concentration is applied to a filter paper substrate.
-
Experimental Arena: A sustained-flight wind tunnel is used to create a controlled environment with consistent wind speed, temperature, and humidity.[2] The pheromone-treated filter paper is placed at the upwind end of the tunnel.
-
Data Collection: Individual insects are released at the downwind end of the tunnel, and their flight path and time to make contact with the pheromone source are recorded. The percentage of insects initiating an upwind flight response is also noted.
-
Controls: A solvent-only control is run to account for any behavioral responses not attributable to the test compounds.
Electroantennography (EAG) Protocol
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are carefully placed between two electrodes containing a conductive solution.
-
Stimulus Delivery: A constant stream of purified air is passed over the antenna. Puffs of air containing a known concentration of the test compound are introduced into the airstream.
-
Data Recording: The electrical potential changes across the antenna in response to the stimulus are recorded. The amplitude of the response is measured in millivolts (mV).
-
Dose-Response: A range of concentrations for each test compound is presented to generate a dose-response curve.
-
Controls: A solvent-only puff of air is used as a negative control to establish a baseline response.
Mandatory Visualizations
Experimental Workflow for Pheromone Bioassay
Caption: Workflow for behavioral and electrophysiological bioassays of insect pheromones.
Hypothetical Pheromone Signaling Pathway
Caption: A generalized signaling pathway for insect olfactory reception of a pheromone.
References
Correlating GC Peak of 3-Methyldec-3-ene with Antimicrobial Activity: A Comparative Guide
Disclaimer: The biological activity data for 3-Methyldec-3-ene presented in this guide is hypothetical and for illustrative purposes only. Currently, there is no publicly available data on the antimicrobial or any other biological activity of this compound. This guide is intended to provide a framework for how such a compound could be evaluated and compared.
Introduction
This compound is an unsaturated aliphatic hydrocarbon. While its specific biological activities are not yet characterized, compounds with similar structural features, such as other alkenes, have been investigated for various biological properties, including antimicrobial effects. This guide provides a hypothetical comparison of the antimicrobial activity of this compound with 1-Hexadecene, a naturally occurring alkene that has been reported to exhibit antimicrobial properties.[1] The purpose of this document is to outline the experimental approach and data presentation that would be used to correlate a specific Gas Chromatography (GC) peak of this compound with a quantifiable biological activity.
Hypothetical Antimicrobial Activity Comparison
For the purpose of this guide, we will hypothesize that this compound exhibits antimicrobial activity against a panel of common pathogenic bacteria. The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound compared to 1-Hexadecene. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[2]
| Compound | Test Organism | Gram Stain | Hypothetical MIC (µg/mL) |
| This compound | Staphylococcus aureus | Gram-positive | 128 |
| Bacillus subtilis | Gram-positive | 256 | |
| Escherichia coli | Gram-negative | 512 | |
| Pseudomonas aeruginosa | Gram-negative | >512 | |
| 1-Hexadecene | Staphylococcus aureus | Gram-positive | 256 |
| Bacillus subtilis | Gram-positive | 512 | |
| Escherichia coli | Gram-negative | >512 | |
| Pseudomonas aeruginosa | Gram-negative | >512 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
To ensure that the observed biological activity is attributable to the compound of interest, the purity of this compound and 1-Hexadecene would be determined by GC-MS analysis prior to biological testing.
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer would be used.
Method:
-
Sample Preparation: A 1 µL aliquot of a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., hexane) is prepared.
-
Injection: The sample is injected into the GC inlet in split mode.
-
Chromatographic Separation: The compounds are separated on a non-polar capillary column (e.g., HP-5ms). The oven temperature program would be optimized to ensure good separation of the target compound from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometry: The mass spectrometer would be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Data Analysis: The purity of the compound is determined by the relative area of its corresponding peak in the total ion chromatogram. The identity of the peak is confirmed by its mass spectrum.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the compounds would be quantified by determining their MIC values using the broth microdilution method.[2][3][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Test compounds (this compound and 1-Hexadecene)
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Bacterial strains are grown in MHB overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A stock solution of each test compound is prepared. Serial two-fold dilutions are then made in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: Wells containing bacteria and a known antibiotic.
-
Negative Control: Wells containing only MHB (sterility control).
-
Growth Control: Wells containing MHB and the bacterial inoculum.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for assessing and comparing the antimicrobial activity.
Logical Relationship of Experimental Components
Caption: Relationship between experimental inputs, process, and outputs.
References
- 1. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. ibg.kit.edu [ibg.kit.edu]
Safety Operating Guide
Proper Disposal of 3-Methyldec-3-ene: A Guide for Laboratory Professionals
Essential Safety and Handling
Before handling 3-Methyldec-3-ene, it is crucial to be aware of its potential hazards. As a member of the alkene family, it is expected to be a flammable liquid and may cause irritation upon contact with the skin, eyes, or respiratory tract.
Personal Protective Equipment (PPE):
When working with this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be used.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-retardant lab coat should be worn. In cases of larger quantities or increased risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below recommended limits, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Spill Cleanup Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and environmental contamination. The general procedure for cleaning up a spill of a flammable liquid is as follows:
-
Control and Containment:
-
Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
If it is safe to do so, eliminate all ignition sources, such as open flames, hot plates, and sparking equipment.
-
Stop the source of the spill if possible.
-
Contain the spill using a chemical spill kit with absorbent materials like vermiculite, sand, or a commercial sorbent. Create a dike around the spill to prevent it from spreading.
-
-
Cleanup:
-
Once the spill is contained, apply absorbent material, starting from the outside and working inwards.
-
Use non-sparking tools to collect the absorbed material.
-
Place the contaminated absorbent material and any other contaminated items into a clearly labeled, sealable container for hazardous waste.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all materials used for decontamination as hazardous waste.
-
-
Reporting:
-
Report the spill to your institution's Environmental Health and Safety (EHS) department, following all internal reporting procedures.
-
Disposal Procedures
The proper disposal of this compound is critical to ensure the safety of personnel and to protect the environment. As a flammable organic compound, it must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."
-
Do not mix this compound with other waste streams, especially incompatible chemicals like oxidizers.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.
-
Ensure the storage area has secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with accurate information about the chemical and its quantity.
-
Regulatory Compliance:
All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Summary of Potential Hazards and Properties
The following table summarizes the likely properties and hazards of this compound, based on general chemical principles and data for similar compounds.
| Property/Hazard | Anticipated Value/Classification | Notes |
| Physical State | Liquid | At standard temperature and pressure. |
| Flammability | Flammable Liquid | Vapors may be heavier than air and can travel to an ignition source. |
| Skin Contact | May cause skin irritation. | Prolonged or repeated contact may lead to dermatitis. |
| Eye Contact | May cause serious eye irritation. | |
| Inhalation | May cause respiratory tract irritation. | High vapor concentrations may cause dizziness or drowsiness. |
| Ingestion | Harmful if swallowed. | May cause gastrointestinal irritation. |
Disposal Decision Workflow
The following diagram illustrates a general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
Essential Safety and Operational Guide for Handling 3-Methyldec-3-ene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like 3-Methyldec-3-ene. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures to minimize risks and ensure a safe operational workflow.
Hazard Analysis and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable hydrocarbon-resistant gloves.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[1][6] |
| Face shield | Recommended when there is a risk of splashing.[6] | |
| Skin and Body Protection | Flame-resistant lab coat | To be worn over personal clothing. |
| Closed-toe shoes | Made of a non-porous material. | |
| Respiratory Protection | Fume hood | All handling of this compound should be conducted in a certified chemical fume hood.[2][4] |
| Respirator | May be required for large spills or in poorly ventilated areas, based on a risk assessment.[5][7] |
Experimental Protocol: Safe Handling and Storage
Adherence to a strict experimental protocol is crucial for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and has adequate airflow.
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate work area.[1][2][3]
-
Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[1][2]
-
Have a chemical spill kit readily accessible.
2. Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
Dispense the required amount of this compound inside the fume hood.
-
Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][2][3]
-
Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[2][6]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][4]
-
The storage container should be tightly sealed and clearly labeled.[1][3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
1. Waste Collection:
-
Collect all waste containing this compound, including unused chemical, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's EHS program.
-
Follow all local, state, and federal regulations for the disposal of flammable liquid waste.[2][3]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
